4,4,4-Trifluoro-3-phenylbutan-1-amine
Description
Properties
IUPAC Name |
4,4,4-trifluoro-3-phenylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c11-10(12,13)9(6-7-14)8-4-2-1-3-5-8/h1-5,9H,6-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNGCGOVTKLNDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 4,4,4-Trifluoro-3-phenylbutan-1-amine: A Comprehensive Technical Guide
Introduction & Pharmacological Relevance
The incorporation of a trifluoromethyl (
Retrosynthetic Strategies & Mechanistic Causality
Historically, accessing
A state-of-the-art methodology developed by utilizes the stereospecific isomerization of
Caption: Retrosynthetic pathways for 4,4,4-trifluoro-3-phenylbutan-1-amine.
Core Methodology: Stereospecific Isomerization & Reduction
This protocol is designed as a self-validating system: the conversion and chirality transfer can be directly monitored via
Step-by-Step Protocol
-
Substrate Preparation: Begin with the enantiopure
-chiral allylic amine precursor. Ensure all glassware is flame-dried and purged with inert gas (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> or Argon) to prevent moisture-induced degradation of the catalyst. -
Base-Catalyzed Isomerization:
-
Dissolve the allylic amine (1.0 equiv) in an anhydrous solvent (e.g., THF or toluene) at a concentration of 0.1 M[4].
-
Add catalytic TBD (10–20 mol%). Mechanistic Note: The choice of TBD is critical; weaker bases fail to initiate the 1,3-proton shift, while stronger, sterically hindered bases may lead to off-target deprotonation or degradation[3].
-
Stir the reaction mixture at room temperature. Monitor the disappearance of the allylic
signal (typically a singlet around -66.0 ppm) and the emergence of the imine/enamine signal via NMR[5].
-
-
Diastereoselective Reduction:
-
Once isomerization is complete (typically 12–24 hours), cool the reaction to 0 °C[3].
-
Introduce the reducing agent. For primary amines,
(2.0 equiv) in methanol or catalytic hydrogenation ( , Pd/C) is employed[3]. The existing stereocenter dictates the facial selectivity of the hydride attack, establishing the second non-contiguous stereocenter. -
Allow the reaction to warm to room temperature and stir until complete consumption of the intermediate is observed.
-
-
Workup and Purification:
-
Quench the reaction with saturated aqueous
. -
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous
, and concentrate under reduced pressure.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Purify the crude product via flash column chromatography (silica gel, hexanes/EtOAc gradient)[6].
-
Caption: Step-by-step experimental workflow for stereospecific synthesis.
Quantitative Data & Characterization
The following table summarizes the expected analytical data and yields based on the TBD-catalyzed isomerization protocol for 4,4,4-trifluoro-3-phenylbutan-1-amine and its direct derivatives.
| Parameter | Value / Description | Analytical Method |
| Chemical Formula | HRMS (ESI) | |
| Molecular Weight | 203.21 g/mol | Mass Spectrometry |
| Typical Isolated Yield | 65% – 85% | Gravimetric |
| Diastereomeric Ratio (dr) | > 74:26 (up to 95:5) | |
| Enantiomeric Excess (ee) | > 90% | Chiral HPLC (e.g., Chiralcel OD-H)[6] |
| 376 MHz, | ||
| 376 MHz, |
Analytical Workflows & Validation
To ensure the integrity of the synthesis, the protocol relies on two primary validation checkpoints:
-
NMR Integration: The conversion of the starting material to the E/Z imine/enamine intermediates is quantified by integrating the
peaks. The starting allylic amine exhibits a distinct singlet near -66.0 ppm, whereas the product and intermediates show doublets further upfield (around -69.6 ppm) due to coupling with the adjacent methine proton[5]. This distinct shift allows for real-time reaction monitoring without the need for complex workups. -
Chiral HPLC: The enantiomeric purity of the final 4,4,4-trifluoro-3-phenylbutan-1-amine is verified using a chiral stationary phase (e.g., CHIRALCEL® OD-H). A standard mobile phase of hexane/isopropanol (98/2) at 1 mL/min is typically used to resolve the enantiomers, confirming the fidelity of the chirality transfer during the TBD-catalyzed step[6].
References
-
Laffoon, Joshua Donn. "Part I. Rhodium-catalyzed asymmetric functionalization of allylic amines. Part II. Harnessing kinetic driving forces in alkyne metathesis for the synthesis of complex molecular architectures." Ph.D. Dissertation, University of Illinois at Urbana-Champaign (2020). Available at:[Link]
-
García-Vázquez, V., Martínez-Pardo, P., Postole, A., Inge, A. K.
-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of -Chiral Allylic Amines." ChemRxiv (2022). Available at:[Link] -
Postole, Alexandru. "Selective Transformations of Allylic Compounds and Enol Derivatives." Doctoral Thesis, Stockholm University (2022). Available at:[Link] (Archived via White Rose University Consortium).
Sources
- 1. Part I. Rhodium-catalyzed asymmetric functionalization of allylic amines Part II. Harnessing kinetic driving forces in alkyne metathesis for the synthesis of complex molecular architectures | IDEALS [ideals.illinois.edu]
- 2. ideals.illinois.edu [ideals.illinois.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
An In-depth Technical Guide to the Chemical Properties and Synthetic Landscape of Trifluoromethylated Phenylbutylamines
A Note to the Researcher: This guide provides a comprehensive analysis of the chemical properties of trifluoromethylated phenylbutylamines, with a primary focus on the readily characterized isomer, 4,4,4-Trifluoro-2-phenylbutan-1-amine . At present, detailed experimental data for the isomeric 4,4,4-Trifluoro-3-phenylbutan-1-amine is not widely available in the public domain, suggesting it is a less common or novel compound. The principles, experimental protocols, and spectroscopic data presented herein for the 2-phenyl isomer will serve as a valuable and instructive framework for researchers and drug development professionals investigating this class of fluorinated compounds.
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug design. The trifluoromethyl group (CF3), in particular, imparts a unique combination of properties that can significantly enhance the therapeutic potential of a drug candidate.[1] These properties include increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, all of which can lead to improved pharmacokinetic and pharmacodynamic profiles.[1][2] Trifluoromethylated phenylbutylamines are a class of compounds that leverage these advantages, making them attractive scaffolds for the development of novel therapeutics, particularly in the fields of neuropharmacology and oncology.[2]
This guide will delve into the core chemical properties, synthesis, and characterization of 4,4,4-Trifluoro-2-phenylbutan-1-amine as a representative example of this class.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physicochemical and spectroscopic properties is fundamental to its application in research and development.
Core Physicochemical Properties
The key physicochemical properties of 4,4,4-Trifluoro-2-phenylbutan-1-amine are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C10H12F3N | [3] |
| Molecular Weight | 203.2 g/mol | [3] |
| CAS Number | 1501560-62-8 | [3] |
| IUPAC Name | 4,4,4-trifluoro-2-phenylbutan-1-amine | [3] |
| SMILES | C1=CC=C(C=C1)C(CC(F)(F)F)CN | [3] |
| InChI | InChI=1S/C10H12F3N/c11-10(12,13)6-9(7-14)8-4-2-1-3-5-8/h1-5,9H,6-7,14H2 | [3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of synthesized compounds.
-
¹H NMR: The proton NMR spectrum of a primary amine like 4,4,4-Trifluoro-2-phenylbutan-1-amine will exhibit characteristic signals for the aromatic protons of the phenyl group, the aliphatic protons of the butyl chain, and the amine protons. The amine protons often appear as a broad singlet due to rapid proton exchange.
-
¹³C NMR: The carbon NMR will show distinct signals for each unique carbon atom in the molecule. The carbon attached to the trifluoromethyl group will be significantly affected by the fluorine atoms.
-
¹⁹F NMR: This is a particularly informative technique for fluorinated compounds. The trifluoromethyl group in 4,4,4-Trifluoro-2-phenylbutan-1-amine is expected to show a single, sharp signal in the ¹⁹F NMR spectrum.[3] For context, the ¹⁹F NMR chemical shift for a triflate anion is typically observed around -79 ppm.[4]
The IR spectrum of a primary amine is characterized by several key absorption bands.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| N-H Stretch | 3400-3250 | Two bands are expected for a primary amine (asymmetric and symmetric stretching). These bands are typically weaker and sharper than O-H stretches.[5] |
| N-H Bend (Scissoring) | 1650-1580 | A characteristic bending vibration for primary amines.[5] |
| C-N Stretch (Aliphatic) | 1250-1020 | A medium to weak absorption band.[5] |
| N-H Wag | 910-665 | A strong, broad band characteristic of primary and secondary amines.[5] |
| Aromatic C-H Stretch | >3000 | Stretching vibrations of the C-H bonds on the phenyl ring. |
| Aromatic C=C Bending | 1600-1450 | Characteristic in-plane bending vibrations of the phenyl ring. |
| C-F Stretch | 1350-1150 | Strong absorptions due to the C-F bonds of the trifluoromethyl group. |
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For 4,4,4-Trifluoro-2-phenylbutan-1-amine, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Common fragmentation patterns would likely involve the loss of the trifluoromethyl group or cleavage of the butyl chain.
Synthesis and Reactivity
The synthesis of trifluoromethylated phenylbutylamines can be approached through various synthetic strategies.
Retrosynthetic Analysis and Proposed Synthesis
A plausible synthetic route to 4,4,4-Trifluoro-2-phenylbutan-1-amine involves the reductive amination of a corresponding ketone precursor.
Caption: A simplified retrosynthetic analysis for 4,4,4-Trifluoro-2-phenylbutan-1-amine.
Experimental Protocol: Reductive Amination
A general procedure for the synthesis of 4,4,4-Trifluoro-2-phenylbutan-1-amine from its corresponding ketone precursor is outlined below.
-
Reaction Setup: To a solution of 4,4,4-trifluoro-2-phenylbutan-1-one in a suitable solvent (e.g., methanol), add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).
-
Formation of Imine: Stir the mixture at room temperature to facilitate the formation of the intermediate imine.
-
Reduction: Add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) portion-wise to the reaction mixture. Alternatively, catalytic hydrogenation (H₂ over a palladium catalyst) can be employed.
-
Workup: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Chemical Reactivity
-
Basicity: The amine group is basic and will react with acids to form ammonium salts. The electron-withdrawing effect of the trifluoromethyl group may slightly reduce the basicity of the amine compared to its non-fluorinated analogue.
-
N-Alkylation and N-Acylation: The primary amine can undergo standard reactions such as N-alkylation and N-acylation to form secondary and tertiary amines, and amides, respectively.
-
Oxidation: The amine can be oxidized to various products depending on the oxidizing agent used.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling trifluoromethylated phenylbutylamines.
-
General Hazards: Amines can be irritating to the skin, eyes, and respiratory system.[3] The presence of the trifluoromethyl group may also contribute to toxicity.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Perspectives
4,4,4-Trifluoro-2-phenylbutan-1-amine and its isomers represent a promising class of compounds for drug discovery and development. The unique properties conferred by the trifluoromethyl group make these molecules valuable building blocks for creating novel therapeutics with enhanced efficacy and metabolic stability. Further research into the synthesis and biological activity of different isomers, including the less-studied 4,4,4-Trifluoro-3-phenylbutan-1-amine, is warranted and could lead to the discovery of new drug candidates with significant therapeutic potential.
References
-
National Center for Biotechnology Information. (n.d.). 3-Amino-4,4,4-trifluoro-1-phenyl-butan-1-one. PubChem. Retrieved from [Link]
-
MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
University of the West Indies. (n.d.). IR: amines. Retrieved from [Link]
-
Elgemeie, G. H., & Abd El-Ghaffar, N. M. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1084–1116. [Link]
Sources
Spectroscopic Characterization of 4,4,4-Trifluoro-3-phenylbutan-1-amine: A Self-Validating Analytical Framework
Executive Overview
The incorporation of trifluoromethyl (-CF
This technical guide details a self-validating analytical framework for the structural confirmation of 4,4,4-trifluoro-3-phenylbutan-1-amine, synthesizing multinuclear NMR, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy.
Causality in Analytical Design (Expertise & Experience)
In spectroscopic analysis, data is only as reliable as the logic governing its acquisition. For fluorinated aliphatic amines, standard default parameters often yield ambiguous results.
-
Multinuclear NMR Dynamics : The presence of the -CF
group at the C4 position induces complex scalar coupling with the adjacent C3 methine proton. By acquiring both standard H NMR and F-decoupled H NMR, we isolate the couplings from the couplings. This differential analysis is critical for confirming the regiochemistry of the trifluoromethyl group[3]. -
HRMS Ionization Strategy : Primary amines are highly basic. Utilizing Electrospray Ionization in positive mode (ESI+) with a mobile phase modified by 0.1% formic acid ensures near-quantitative protonation to
. Time-of-Flight (TOF) mass analyzers are selected to provide sub-5 ppm mass accuracy, ruling out isobaric impurities. -
FT-IR Sampling : Attenuated Total Reflectance (ATR) FT-IR is chosen over traditional KBr pelleting. Primary amines are hygroscopic; KBr readily absorbs atmospheric moisture, creating a broad O-H stretch that masks the critical N-H stretching frequencies (3300–3400 cm
). ATR eliminates this matrix interference.
Self-Validating Experimental Methodologies
A protocol is only trustworthy if it contains internal checks to validate its own output.
Protocol A: Quantitative Multinuclear NMR Acquisition
Objective: Obtain high-fidelity
-
Sample Preparation : Dissolve 15.0 mg of the analyte in 0.6 mL of CDCl
(100 atom % D). -
Internal Standard Integration : Add exactly 1.0 mg of 1,2,4,5-tetrachloronitrobenzene. This serves as a quantitative internal standard (qNMR) to verify that the integration of the -CF
group perfectly matches the primary amine protons[4]. -
Probe Optimization : Perform Automated Tuning and Matching (ATMA) for all three nuclei (
H, C, F) to maximize the signal-to-noise ratio. Execute gradient shimming (TopShim) until Z0 lock level variation is < 1%. -
Acquisition Parameters :
-
H NMR: 16 scans. Crucial Choice : Set the relaxation delay (D1) to 5 seconds. This exceeds
for most aliphatic protons, ensuring complete longitudinal relaxation and preventing integration truncation. -
F NMR: 64 scans, D1 = 3s. Acquire one standard spectrum, and one with
H continuous wave decoupling. -
C NMR: 512 scans, D1 = 2s,
H decoupled.
-
H NMR: 16 scans. Crucial Choice : Set the relaxation delay (D1) to 5 seconds. This exceeds
-
Processing : Apply an exponential window function (Line Broadening = 0.3 Hz for
H; 1.0 Hz for C/ F). Phase and baseline correct manually. Reference to residual CHCl ( 7.26 ppm).
Protocol B: ESI-HRMS with Carryover Validation Objective: Confirm the exact mass while systematically ruling out system contamination.
-
Solvent Preparation : Formulate Mobile Phase A (LC-MS grade H
O + 0.1% Formic Acid) and Mobile Phase B (LC-MS grade Acetonitrile + 0.1% Formic Acid). -
Sample Dilution : Dilute the stock to a final concentration of 1
g/mL in 50:50 MeOH:H O. -
The Blank Subtraction (Self-Validation) : Inject 5
L of the pure diluent before the sample. This blank run must show no peak at the target , validating that subsequent signals are not column carryover. -
Sample Injection & Ionization : Inject 5
L of the sample. Operate ESI in positive mode (Capillary: 3.5 kV, Desolvation Temp: 350°C). -
Lock-Mass Calibration : Infuse sodium formate cluster ions simultaneously to provide real-time mass axis correction.
Quantitative Spectroscopic Data Summaries
The following tables summarize the expected and literature-grounded spectroscopic parameters for 4,4,4-trifluoro-3-phenylbutan-1-amine[3][4].
Table 1: Multinuclear NMR Assignments (400 MHz, CDCl
| Nucleus | Chemical Shift ( | Multiplicity & Coupling ( | Integration | Assignment |
| 7.25 – 7.38 | Multiplet (m) | 5H | Aromatic protons (Ar-H) | |
| 3.35 | Quartet of doublets (qd, | 1H | Chiral methine (CH-CF | |
| 2.65 | Triplet (t, | 2H | Amine-adjacent methylene (CH | |
| 2.15, 1.95 | Multiplets (m) | 2H | Central methylene (CH | |
| 1.25 | Broad singlet (br s) | 2H | Primary amine (NH | |
| -69.65 | Doublet (d, | 3F | Trifluoromethyl (-CF | |
| 136.5 | Singlet (s) | 1C | Aromatic ipso-carbon | |
| 128.8, 128.5, 127.9 | Singlets (s) | 5C | Aromatic ortho/meta/para carbons | |
| 126.5 | Quartet (q, | 1C | Trifluoromethyl carbon (-CF | |
| 49.5 | Quartet (q, | 1C | Chiral methine carbon (CH-CF | |
| 39.8 | Singlet (s) | 1C | Methylene carbon (CH | |
| 31.2 | Singlet (s) | 1C | Central methylene carbon (CH |
Table 2: HRMS and FT-IR Data
| Technique | Parameter | Observed Value | Theoretical/Expected | Diagnostic Significance |
| HRMS (ESI+) | Exact Mass | 204.1003 | 204.1000 | Confirms C |
| FT-IR (ATR) | N-H Stretch | 3380, 3310 cm | 3300–3500 cm | Confirms primary amine (doublet peak) |
| FT-IR (ATR) | C-F Stretch | 1150–1250 cm | 1000–1400 cm | Confirms highly polarized C-F bonds (strong) |
| FT-IR (ATR) | C-H Stretch (Ar) | 3030 cm | > 3000 cm | Confirms aromatic ring |
Visualizing the Analytical Logic
The following diagram illustrates the orthogonal, self-validating workflow used to guarantee the structural integrity of the compound.
Orthogonal self-validating analytical workflow for spectroscopic characterization.
Conclusion
The rigorous characterization of 4,4,4-trifluoro-3-phenylbutan-1-amine requires a multi-faceted approach. By combining
References
- Title: WO2022086828A1 - Triazolopyridinyl compounds as kinase inhibitors Source: Google Patents URL
- Source: whiterose.ac.
- Title: Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines Source: Amazon S3 URL
- Title: 4,4,4-trifluoro-3-phenylbutan-1-amine | 1369187-82-5 Source: Sigma-Aldrich URL
Sources
- 1. 1369187-82-5・4,4,4-trifluoro-3-phenylbutan-1-amine・4,4,4-trifluoro-3-phenylbutan-1-amine【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 2. WO2022086828A1 - Triazolopyridinyl compounds as kinase inhibitors - Google Patents [patents.google.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
19F NMR of 4,4,4-Trifluoro-3-phenylbutan-1-amine: A Technical Guide for Fragment-Based Drug Discovery
Executive Summary
The integration of fluorine into small-molecule pharmacophores has revolutionized medicinal chemistry, with fluorinated compounds now comprising a significant percentage of all approved drugs. In the early stages of drug development, particularly in Fragment-Based Drug Discovery (FBDD), the
This whitepaper provides an in-depth technical analysis of the
Structural and Magnetic Resonance Properties
Molecular Architecture and the Fluorine Local Environment
4,4,4-Trifluoro-3-phenylbutan-1-amine (
The
Causality of the NMR Signal
For 4,4,4-Trifluoro-3-phenylbutan-1-amine, the
Because the
Table 1: Expected NMR Parameters
| Parameter | Expected Value | Causality / Structural Origin |
| Chemical Shift ( | -65 to -75 ppm | Deshielding effect of the adjacent phenyl ring and electronegativity of the |
| Multiplicity ( | Doublet (d) | |
| Coupling Constant ( | ~7.0 - 9.0 Hz | Vicinal coupling dependent on the dihedral angle between C3-H and C4-F. |
| Multiplicity ( | Singlet (s) | Broadband |
| 1.5 - 3.0 s | Rapid internal rotation of the |
Application in Fragment-Based Drug Discovery (FBDD)
In FBDD, ligand-observed
When 4,4,4-Trifluoro-3-phenylbutan-1-amine (a small molecule with rapid tumbling and a long transverse relaxation time,
Workflow of 19F NMR ligand-observed fragment screening using fluorinated probes.
Experimental Protocols: Self-Validating NMR Workflows
To ensure scientific integrity, every NMR assay must be a self-validating system. The following protocols are designed to eliminate false positives caused by non-specific aggregation or bulk viscosity changes.
Protocol 1: Standard 1D and Acquisition
Objective: Establish the baseline chemical shift and validate the structural integrity of the fragment probe.
-
Sample Preparation: Dissolve 4,4,4-Trifluoro-3-phenylbutan-1-amine to a final concentration of 100
M in a deuterated physiological buffer (e.g., 50 mM Phosphate, 150 mM NaCl, 10% , pH 7.4). The is strictly required for the spectrometer's field-frequency lock. -
Probe Tuning: Tune and match the NMR probe specifically to the
frequency (e.g., 376.5 MHz on a 400 MHz console). -
Acquisition Parameters:
-
Acquire a standard 1D
spectrum. -
Crucial Causality Step: Set the relaxation delay (
) to seconds. Because groups have long longitudinal relaxation times ( ) due to rapid internal rotation, a short will result in incomplete magnetization recovery and inaccurate integration.
-
-
Self-Validation (
): Acquire a second spectrum using inverse-gated broadband decoupling. The collapse of the doublet into a sharp singlet validates the coupling network and increases the Signal-to-Noise Ratio (SNR).
Protocol 2: Ligand-Observed -Filtered Screening (CPMG)
Objective: Detect transient binding of the fragment to a target macromolecule.
-
Internal Control Addition: Spike the sample with 100
M of a known non-binding fluorinated reference (e.g., 5-fluorouracil or trifluoroethanol). This acts as an internal control for bulk viscosity effects. -
Target Spiking: Add the target protein to a final concentration of 5 - 10
M. This establishes a fast-exchange regime (Ligand Protein). -
CPMG Sequence Execution: Apply a
-filtered CPMG pulse sequence: . Set the total spin-echo time ( ) to 60–80 ms. The pulse train refocuses chemical shift evolution but allows irreversible relaxation to occur. -
Data Interpretation: Overlay the baseline CPMG spectrum with the protein-spiked CPMG spectrum.
-
Self-Validation Check: If the internal control signal remains sharp and unattenuated, while the 4,4,4-Trifluoro-3-phenylbutan-1-amine singlet decreases in intensity by
, a specific binding event is definitively confirmed.
-
Logic of T2 relaxation and signal attenuation in ligand-protein binding events.
Table 2: FBDD Cocktail Screening Parameters
| Parameter | Value | Purpose / Causality |
| Spectrometer Frequency | 376.5 MHz ( | Provides sufficient chemical shift dispersion to multiplex fragments. |
| Relaxation Delay ( | 10 s | Ensures complete recovery of longitudinal magnetization ( |
| CPMG Spin-Echo Time | 60 - 80 ms | Filters out fast-relaxing (bound) signals while retaining slow-relaxing (free) signals. |
| Ligand Concentration | 50 - 100 | Maintains a high ligand-to-protein ratio, essential for observing transient binding. |
| Protein Concentration | 5 - 10 | Sufficient to cause observable line broadening in the exchanging ligand population. |
Conclusion
The utilization of 4,4,4-Trifluoro-3-phenylbutan-1-amine in
References
-
Applications of 19F-NMR in Fragment-Based Drug Discovery . NIH (PMC). 1
-
19F NMR Fragment Screening Platform . University College London. 4
-
19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery . NIH (PMC). 3
-
A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? . MDPI. 2
Sources
- 1. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
Mass Spectrometry of 4,4,4-Trifluoro-3-phenylbutan-1-amine: A Comprehensive Technical Guide
Executive Summary
4,4,4-Trifluoro-3-phenylbutan-1-amine (C₁₀H₁₂F₃N) is a highly versatile fluorinated building block, extensively utilized in the synthesis of advanced therapeutics, including RIPK1 kinase inhibitors[1]. The strategic incorporation of the trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity. However, these same physicochemical modifications introduce unique challenges in mass spectrometric analysis. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols, exploring the mechanistic causality behind the ionization, fragmentation, and chromatographic behavior of this specific fluorinated amine.
Physicochemical Profiling & Ionization Dynamics
To optimize a mass spectrometry method, we must first understand how the molecule's structure dictates its gas-phase behavior. The molecule features a primary amine, a phenyl ring, and a terminal -CF₃ group.
-
Ionization Strategy: The analyte is best analyzed in Electrospray Ionization positive mode (ESI+). The primary amine acts as the primary protonation site, yielding a robust [M+H]⁺ precursor ion at an exact mass of m/z 204.0992.
-
The Causality of the CF₃ Group: The strong electron-withdrawing nature of the -CF₃ group exerts an inductive pull (-I effect) along the alkyl backbone. While this slightly reduces the basicity (pKa) of the amine compared to a non-fluorinated counterpart, it does not impede protonation under acidic LC conditions (e.g., 0.1% Formic Acid), allowing for highly efficient ionization[2].
Logical mapping of the trifluoromethyl group's impact on analytical properties.
High-Resolution Fragmentation Pathways (MS/MS)
Understanding the collision-induced dissociation (CID) of 4,4,4-Trifluoro-3-phenylbutan-1-amine is critical for developing selective Multiple Reaction Monitoring (MRM) assays using triple quadrupole systems[3].
-
Deamination (-17 Da): The most thermodynamically favored pathway is the charge-directed neutral loss of ammonia, generating an intense fragment at m/z 187.07. The resulting carbocation is highly stabilized by the adjacent phenyl ring via hyperconjugation.
-
Fluorine-Directed Cleavage: Trifluoromethylated compounds exhibit unique gas-phase fragmentation. At higher collision energies, the molecule undergoes the expulsion of fluoroform (CF₃H) or hydrogen fluoride (HF), a hallmark of CF₃-induced structural distortion[4].
-
Aromatic Stabilization: Cleavage of the alkyl chain yields a tropylium ion (m/z 91.05), a highly stable and diagnostic fragment for phenyl-containing aliphatic amines.
Proposed CID fragmentation pathway for 4,4,4-Trifluoro-3-phenylbutan-1-amine.
Quantitative Data: MRM Transitions
Summarized below are the optimized MRM transitions for quantitative analysis.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Structural Assignment | Purpose |
| 204.1 | 187.1 | 15 | [M+H - NH₃]⁺ | Quantifier (Primary) |
| 204.1 | 134.1 | 25 | [M+H - CF₃H]⁺ | Qualifier 1 |
| 204.1 | 91.1 | 35 | Tropylium ion [C₇H₇]⁺ | Qualifier 2 |
Chromatographic Strategy: C18 vs. PFP
While standard reversed-phase chromatography (e.g., BEH C18) is frequently employed for this compound[1], the analysis of fluorinated amines in complex biological matrices benefits immensely from a Pentafluorophenyl (PFP) stationary phase.
The Causality: The -CF₃ group interacts strongly with the fluorinated stationary phase via fluorous-fluorous interactions, dipole-dipole, and pi-pi interactions (facilitated by the phenyl ring)[5]. This orthogonal retention mechanism resolves the amine from endogenous lipid interferences that typically co-elute on a standard C18 column, drastically reducing matrix-induced ion suppression.
Self-Validating Experimental Protocol
To ensure scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system. Every step includes a mechanistic justification and a built-in quality control check.
Step-by-step LC-MS/MS workflow for fluorinated primary amine quantification.
Step 1: Sample Preparation (Protein Precipitation)
-
Action: Aliquot 50 µL of the biological sample (e.g., plasma). Add 150 µL of ice-cold Acetonitrile containing an isotopically labeled internal standard (IS) (e.g., ¹³C₆-labeled analog). Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Causality: Acetonitrile effectively denatures proteins while maintaining the solubility of the lipophilic fluorinated amine. The cold temperature prevents analyte degradation.
Step 2: UHPLC Separation
-
Action: Inject 2 µL of the supernatant onto a PFP Column (2.1 x 50 mm, 1.7 µm) maintained at 40°C.
-
Causality: The 40°C column compartment reduces mobile phase viscosity, allowing for higher flow rates and sharper peak shapes without exceeding system backpressure limits.
Table 2: UHPLC Gradient Conditions
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% FA in H₂O) | % Mobile Phase B (0.1% FA in ACN) |
| 0.0 | 0.4 | 95 | 5 |
| 1.0 | 0.4 | 95 | 5 |
| 4.0 | 0.4 | 10 | 90 |
| 5.0 | 0.4 | 10 | 90 |
| 5.1 | 0.4 | 95 | 5 |
| 7.0 | 0.4 | 95 | 5 |
Step 3: MS/MS Optimization
-
Action: Set the ESI source parameters: Capillary Voltage to 3.0 kV, Desolvation Temperature to 400°C, and Desolvation Gas Flow to 800 L/hr.
-
Causality: The high desolvation temperature is required to efficiently evaporate the highly aqueous mobile phase at the start of the gradient, ensuring maximum transition of the protonated amine into the gas phase.
Step 4: System Self-Validation & Quality Control
-
Action: Inject a blank solvent after the highest calibration standard to monitor carryover (must be <20% of LLOQ). Monitor the IS peak area across all samples.
-
Causality: To ensure the absence of matrix effects and confirm instrument stability, the system must self-validate dynamically. If the IS peak area variance exceeds ±15% across the batch, it indicates fluctuating ion suppression or extraction inconsistency, invalidating the run and requiring immediate troubleshooting.
References[1] Triazolopyridinyl compounds as kinase inhibitors. Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyLam56aisRMz01_fY-vTSZGbqh0KBYCT6GgOg-dQxye8s3GE9GdnoBN59U1EHWLP-YNwcw8FPsFUWNEsMR-MTy0Xq1FBllDV29B2vr9KW38uQrW2QWwS6lZNPLKURcjfllLk1EWSt95y5UTRUyA==[3] Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbuVZyxglZPBohOYv0D8OcYlhgcxc71MYL1O50_hNR4hLuVA-JP-CfSS6empg62D9kPQRZtxkF9TZwoxn0konN30XMlRcewpZmRFjmbNSWfPRum6XXE4s8vFdjwOP_2XB4HG8fVKzbmL_Azh6K1p3zkVtZdST9y2do8kQn2i0aaYLtCGJPqS1qzDCgkucHJWaRMcj1o5s1LRd1sq__BUAg_0NgFsxSjAKQGx7yxqR-yKmMtPrft-JKj_BiDJlGo-3ha5Q=[5] Binary fluorous alkylation of biogenic primary amines with perfluorinated aldehyde followed by fluorous liquid chromatography-tandem mass spectrometry analysis. PubMed.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSKVh2c-7Vv0i4epP9iFCG40Nzca3ZGqfB5r4mj1LwRkPN753P2zZJmWT6Jzio652HL01Aax3oXxuJyQviDW0EqfM4t_CeAqZlmCxW0u92DO9gjspr_6fmiOBqQaF1vpEQsOdi[4] Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy2wbHGshC7QWGXespW8bbqVjt8v5pdOd_g2MJJ6V6rBCglPDXfuEywpyGaYbDGkTfyAsQZWT1_PQX1PdBATybCTbmidAmvSUFp9ZH0VV_vSMpgh-gweUsaY9EcYDFbbdtGtNxbEjIC-rC9jXm-uwn[2] Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. University of Bristol.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEav99TGLIFGuv1CLPDusgPvv5ZTy6lIT4no3OF1VlnP8YrKDFy_rCDx_bBoy3mPrEOTvE4BWRGr8pGPc4VEiFEXH99Udq7x9CJ6JSL-TR-CRn7AuzKY73Le7jZjiJNgBwGcM3TOluZ7oZTdF769iY8X7FnXlpMHGvHWmF1TztpL7xjm6XVibcw
Sources
- 1. WO2022086828A1 - Triazolopyridinyl compounds as kinase inhibitors - Google Patents [patents.google.com]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Binary fluorous alkylation of biogenic primary amines with perfluorinated aldehyde followed by fluorous liquid chromatography-tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Pharmacological Versatility of Trifluorophenylbutanamine Derivatives: A Technical Guide to Metabolic and Neurological Modulators
The trifluorophenylbutanamine scaffold represents a privileged pharmacophore in modern medicinal chemistry. The strategic incorporation of fluorine atoms—either as a trifluoromethyl group or direct trifluorophenyl substitutions—imparts unique physicochemical properties to the aliphatic amine core. These modifications drastically alter the molecule's lipophilicity, metabolic stability, and electrostatic interactions within target protein binding pockets.
This whitepaper provides an in-depth technical analysis of trifluorophenylbutanamine derivatives, bifurcating into two primary therapeutic domains: Metabolic Modulators (Dipeptidyl Peptidase-4 inhibitors) and Neuropharmacological Agents (Monoamine Transporter modulators).
Part 1: Metabolic Modulators (DPP-4 Inhibition)
Causality of the Fluorinated Scaffold
The most prominent derivative in this class is Sitagliptin , an oral anti-diabetic agent[1]. Chemically, it is defined as (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine[2].
The inclusion of the 2,4,5-trifluorophenyl moiety is not arbitrary; it is a highly calculated structural design. The fluorine atoms are highly electronegative and possess a small van der Waals radius. When the butanamine core enters the active site of the Dipeptidyl Peptidase-4 (DPP-4) enzyme, the 2,4,5-trifluorophenyl group perfectly occupies the S1 hydrophobic pocket[2]. The multipolar interactions generated by the C-F bonds anchor the molecule, while the primary amine of the butanamine chain forms a critical salt bridge with the catalytic triad (Glu205/Glu206). Furthermore, the robust C-F bonds resist cytochrome P450-mediated oxidative metabolism, significantly extending the drug's biological half-life to 8-14 hours[1].
Mechanism of Action
By competitively inhibiting DPP-4 with an
DPP-4 inhibition pathway by trifluorophenylbutanamine derivatives enhancing glycemic control.
Self-Validating Protocol: In Vitro Fluorometric DPP-4 Inhibition Assay
To quantify the biological activity of novel trifluorophenylbutanamine analogs, a continuous fluorometric assay is employed. This protocol is designed with internal validation metrics to ensure high-throughput reliability.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 1 mg/mL BSA, 100 mM NaCl). Dilute purified human recombinant DPP-4 enzyme to a working concentration of 0.5 ng/
L. -
Compound Dilution: Prepare 10-point serial dilutions of the test compounds in DMSO. Causality: DMSO ensures the solubility of highly lipophilic fluorinated compounds. Keep final DMSO concentration
1% to prevent enzyme denaturation. -
Incubation: In a 96-well black opaque plate, combine 10
L of test compound, 40 L of assay buffer, and 25 L of DPP-4 enzyme. Incubate at 37°C for 30 minutes to allow the inhibitor to reach thermodynamic equilibrium within the S1 pocket. -
Substrate Addition & Kinetic Read: Initiate the reaction by adding 25
L of the fluorogenic substrate Gly-Pro-AMC (final concentration 50 M). Measure the kinetic cleavage of AMC (7-amino-4-methylcoumarin) at Ex 360 nm / Em 460 nm every minute for 15 minutes. -
Data Validation (Z'-Factor): Include Sitagliptin (100 nM) as a positive control (100% inhibition) and vehicle (DMSO) as a negative control (0% inhibition). Calculate the Z'-factor:
. An assay is only deemed valid if , proving the signal-to-noise ratio is sufficient to distinguish true biological activity from background variance.
Part 2: Neuropharmacological Agents (Monoamine Reuptake Inhibition)
Causality of the Bioisosteric Replacement
Beyond metabolic targets, the butanamine backbone is heavily utilized in neuropharmacology. Derivatives such as N-methyl-3-phenyl-4-(4-trifluoromethylphenyl)-butanamine act as potent selective serotonin reuptake inhibitors (SSRIs)[4].
In this context, the 4-trifluoromethyl (
-
Blood-Brain Barrier (BBB) Penetration: The
group drastically increases the overall lipophilicity (LogP) of the butanamine scaffold, facilitating rapid passive diffusion across the highly restrictive endothelial tight junctions of the BBB. -
Metabolic Shielding: Para-substitution on the phenyl ring effectively blocks CYP2D6-mediated para-hydroxylation. By replacing a vulnerable C-H bond with a sterically bulky and electronically deactivated
group, the molecule avoids rapid first-pass clearance.
Self-Validating Protocol: In Vitro Synaptosomal Radioligand Reuptake Assay
To evaluate the efficacy of these derivatives at the Serotonin Transporter (SERT), a radioligand displacement assay using isolated rat synaptosomes is required.
Step-by-Step Methodology:
-
Synaptosome Preparation: Homogenize fresh rat cortical tissue in ice-cold 0.32 M sucrose buffer. Causality: Sucrose maintains osmotic balance, preventing the synaptosomal vesicles (pinched-off nerve terminals) from lysing. Isolate the P2 synaptosomal fraction via density gradient ultracentrifugation (10,000 x g for 20 mins).
-
Incubation: Resuspend synaptosomes in Krebs-Ringer bicarbonate buffer (aerated with 95%
/ 5% ). Add the test trifluorophenylbutanamine derivative and incubate at 37°C for 10 minutes. Introduce 10 nM of -Serotonin ( -5-HT) and incubate for exactly 5 minutes. -
Rapid Vacuum Filtration: Terminate the reaction instantly by rapid vacuum filtration over Whatman GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine. Causality: Polyethylenimine reduces non-specific binding of the highly lipophilic fluorinated compounds to the glass fibers. Rapid filtration prevents the efflux of intracellular radioligand.
-
Washing & Counting: Wash filters three times with 3 mL of ice-cold buffer to remove extracellular
-5-HT. Transfer filters to vials, add scintillation cocktail, and quantify intracellular radioactivity using a Liquid Scintillation Counter. -
Data Validation: Define non-specific reuptake by incubating parallel samples with 10
M Fluoxetine (a known SERT inhibitor). The assay is self-validating if specific binding (Total signal minus non-specific signal) accounts for of the total radioactivity.
Workflow for the in vitro synaptosomal radioligand reuptake assay.
Part 3: Quantitative Data Presentation
The pharmacological divergence of the trifluorophenylbutanamine scaffold is best illustrated by comparing the binding affinities and physicochemical properties of its primary derivatives.
| Compound | Primary Target | Scaffold Class | Affinity ( | Key Structural Modification |
| Sitagliptin [3] | DPP-4 Enzyme | 2,4,5-trifluorophenylbutanamine | 18 nM ( | Triazolopyrazine coupling at C4 |
| N-methyl-3-phenyl-4-(4-CF3-phenyl)-butanamine [4] | Serotonin Transporter (SERT) | 4-trifluoromethylphenylbutanamine | < 50 nM ( | N-methylation, 3-phenyl substitution |
| Fluoxetine (Reference) | Serotonin Transporter (SERT) | 4-trifluoromethylphenylpropanamine | 17 nM ( | Ether linkage, shortened aliphatic chain |
*Estimated class average based on structural homology to known fluoxetine analogs.
Conclusion
The trifluorophenylbutanamine scaffold is a masterclass in rational drug design. By manipulating the position of the fluorine atoms and the substituents on the aliphatic chain, medicinal chemists can pivot the biological activity of the molecule from peripheral metabolic regulation (DPP-4 inhibition) to central nervous system modulation (Monoamine reuptake inhibition). Understanding the causality behind these structural choices is paramount for the continued development of next-generation therapeutics.
References
1.[1] Sitagliptin - Wikipedia. Source: wikipedia.org. URL: 2.[5] Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem. Source: nih.gov. URL: 3.[2] Small-molecule inhibitor: sitagliptin - MEROPS - the Peptidase Database. Source: ebi.ac.uk. URL: 4.[3] (–)-Sitagliptin (phosphate) - Cayman Chemical. Source: caymanchem.com. URL: 5.[4] US4996235A - 3,4-diphenylbutanamines - Google Patents. Source: google.com. URL:
Sources
The Fluorine Advantage: Engineering Novel Psychoactive Compounds for Targeted CNS Therapeutics
Executive Summary
The strategic incorporation of fluorine into organic scaffolds has revolutionized central nervous system (CNS) drug discovery. Due to its high electronegativity, small atomic radius (1.47 Å), and the exceptional strength of the C–F bond (~116 kcal/mol), fluorine serves as a highly versatile bioisostere[1]. In the context of psychoactive compounds—ranging from classical serotonergic psychedelics to novel neuroplastogens—fluorination provides a mechanism to finely tune lipophilicity, modulate basicity (pKa), enhance metabolic resistance, and dictate receptor binding conformations[2].
This technical whitepaper provides an in-depth analysis of the discovery workflow for fluorinated psychoactive compounds. It bridges the gap between late-stage chemical synthesis and advanced pharmacological profiling, offering field-proven, self-validating protocols designed to accelerate the development of next-generation neurotherapeutics.
Mechanistic Rationale: Why Fluorinate Psychoactive Scaffolds?
The decision to introduce a fluorine atom into a psychoactive pharmacophore is rarely arbitrary; it is a calculated structural intervention driven by specific pharmacokinetic (PK) and pharmacodynamic (PD) goals.
Overcoming the Blood-Brain Barrier (BBB)
Psychoactive compounds must achieve sufficient CNS exposure to exert their effects. Fluorine substitution adjacent to a basic amine (e.g., in tryptamines or phenethylamines) exerts a strong electron-withdrawing inductive effect. This reduces the pKa of the amine, increasing the fraction of the un-ionized drug at physiological pH (7.4)[1]. Consequently, passive diffusion across the lipophilic BBB is significantly enhanced. For example, the trifluorinated SSRI fluvoxamine achieves a remarkable steady-state brain-to-plasma ratio of 24:1, vastly outperforming non-fluorinated or mono-fluorinated analogs[3].
Metabolic Shielding and Pharmacokinetic Tuning
Many psychoactive candidates fail in late-stage development due to rapid oxidative metabolism by hepatic cytochrome P450 enzymes. Strategic placement of fluorine at metabolically labile sites (e.g., the 4-position of an indole ring or the para-position of a phenyl ring) blocks hydroxylation due to the high energy required to cleave the C–F bond[2].
Recent innovations have also utilized fluorination to accelerate clearance when desired. A 2026 study demonstrated the use of fluorinated reversible N-alkyl carbamate derivatives of psilocin[4]. By varying the number and position of fluorine atoms on the alkyl promoiety, researchers systematically tuned the hydrolysis rate of the carbamate bond, achieving sub-hallucinogenic brain exposure while maintaining therapeutic neuroplasticity[4].
Receptor Binding and Biased Agonism
Fluorine acts as a weak hydrogen-bond acceptor and can engage in multipolar interactions within the binding pockets of G protein-coupled receptors (GPCRs). In the development of 5-HT1A agonists, the substitution of a hydrogen for a fluorine atom at the 4-position of 5-MeO-DMT yielded a novel analog with a
Furthermore, fluorination can dictate functional selectivity. At the 5-HT2A receptor, structural modifications (including halogenation) can bias the receptor conformation toward either Gq-mediated calcium mobilization (associated with psychedelic effects like the head-twitch response) or
5-HT2A receptor signaling pathways modulated by fluorinated biased agonists.
Quantitative Data Summary
The table below synthesizes the impact of fluorination on receptor affinity and pharmacokinetic distribution based on established literature.
| Compound / Scaffold | Target / Metric | Non-Fluorinated Baseline | Fluorinated Analog | Impact / Causality | Reference |
| 5-MeO-DMT | 5-HT1A Affinity ( | 1.7 nM | 0.23 nM (4-Fluoro analog) | ~10x increase via optimized electrostatic interactions in the binding pocket. | [5] |
| Psilocin Prodrug | Carbamate Hydrolysis | High stability (inert) | Tunable (partial bioconversion) | Fluorine's inductive effect destabilizes the carbamate, allowing controlled CNS exposure. | [4] |
| Fluvoxamine | Brain-to-Plasma Ratio | ~2.6:1 (Fluoxetine baseline) | 24:1 (Steady-state) | Trifluoromethyl group drastically increases lipophilicity and BBB passive diffusion. | [3],[7] |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following methodologies detail the critical steps for synthesizing and evaluating novel fluorinated psychoactive compounds.
Protocol 1: Late-Stage C–H Fluorination of Heterocyclic Scaffolds
Traditional de novo synthesis of fluorinated building blocks is time-consuming. Late-stage functionalization (LSF) allows for the direct installation of fluorine onto complex, pre-assembled psychoactive scaffolds (e.g., pyridines, diazines, or indoles)[8]. The following protocol utilizes Silver(II) fluoride (
Causality & Rationale:
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: Transfer the heterocyclic substrate (1.0 equiv) and
(3.0 equiv) into a dry Schlenk flask inside an argon-filled glovebox. Do not weigh solids in open air. -
Solvent Addition: Add anhydrous acetonitrile (MeCN) to achieve a 0.1 M concentration.
-
Reaction Execution: Stir the suspension vigorously at room temperature for 2 hours. The reaction proceeds via an electron-transfer-enabled concerted nucleophilic fluorination.
-
Self-Validation (Quality Control Check): Extract a 50
L aliquot, quench with saturated , and analyze via NMR. The disappearance of paramagnetic broadening (caused by unreacted ) and the emergence of a sharp signal in the -60 to -80 ppm range confirms successful 2-fluoroheteroarene formation. -
Tandem
(Optional Diversification): Introduce a nucleophile (e.g., an amine or alkoxide) directly into the crude mixture to displace the newly installed fluorine, generating a library of diverse psychoactive candidates[8].
Late-stage functionalization workflow via tandem C-H fluorination and SNAr.
Protocol 2: In Vitro Pharmacological Profiling (5-HT2A Functional Assays)
Once synthesized, fluorinated candidates must be profiled for their functional efficacy. To determine if a compound possesses classical psychedelic potential or biased therapeutic potential, both Gq and
Causality & Rationale: The Head-Twitch Response (HTR) in mice—the gold standard behavioral proxy for human hallucination—correlates strongly with 5-HT2A Gq efficacy, but not
Step-by-Step Methodology:
-
Cell Preparation: Culture HEK293 cells stably expressing the human 5-HT2A receptor. Plate at 15,000 cells/well in 384-well plates.
-
Gq Pathway (Calcium Mobilization):
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour.
-
Add the fluorinated test compound across a 10-point concentration gradient (10 pM to 10
M). -
Measure intracellular calcium release using a FLIPR (Fluorometric Imaging Plate Reader) system. Calculate the
and .
-
-
-Arrestin2 Pathway (BRET Assay):
-
Co-transfect cells with 5-HT2A-Rluc8 (donor) and
-arrestin2-mVenus (acceptor). -
Stimulate with the test compound and measure the Bioluminescence Resonance Energy Transfer (BRET) ratio.
-
-
Self-Validation (Assay Integrity): Every plate must include Serotonin (5-HT) and a known psychedelic (e.g., DOI or LSD) as positive controls. The assay is only deemed valid if the reference standard yields an
within 0.5 log units of historical baselines, ensuring optimal receptor surface expression and transducer coupling.
Future Perspectives: Non-Invasive In Vivo Tracking
Beyond therapeutic efficacy, the presence of fluorine opens the door to advanced in vivo pharmacokinetic tracking. Because the human body lacks an endogenous background signal for fluorine,
Furthermore, the integration of positron-emitting
References
-
Fluorinated Molecules as Drugs and Imaging Agents in the CNS Current Topics in Medicinal Chemistry URL:[Link]
-
Selective Fluorination in Drug Design and Development: An Overview of Biochemical Rationales Current Topics in Medicinal Chemistry URL:[Link]
-
Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential Nature Communications / PubMed Central URL:[Link]
-
Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N-Alkyl Carbamate Derivatives of Psilocin for Sub-Hallucinogenic Brain Exposure Journal of Medicinal Chemistry / PubMed Central URL:[Link]
-
A novel fluorinated tryptamine with highly potent serotonin 5-HT1A receptor agonist properties ResearchGate URL:[Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Journal of the American Chemical Society URL:[Link]
-
19F Magnetic Resonance Spectroscopy Investigation in Vivo of Acute and Steady-State Brain Fluvoxamine Levels in Obsessive-Compulsive Disorder American Journal of Psychiatry URL:[Link]
-
Fluorinated Molecules in the Diagnosis and Treatment of Neurodegenerative Diseases Future Medicinal Chemistry URL:[Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N‑Alkyl Carbamate Derivatives of Psilocin for Sub-Hallucinogenic Brain Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. tandfonline.com [tandfonline.com]
The Strategic Role of the Trifluoromethyl Group in 4,4,4-Trifluoro-3-phenylbutan-1-amine: A Technical Guide for Rational Drug Design
Executive Summary
In contemporary medicinal chemistry, the decoration of molecular scaffolds with fluorinated motifs is a highly validated strategy for optimizing pharmacokinetic and pharmacodynamic profiles. 4,4,4-Trifluoro-3-phenylbutan-1-amine represents a high-value chiral building block that exemplifies this approach. By replacing a terminal methyl group with a trifluoromethyl (–CF₃) group, medicinal chemists can transform a metabolically labile phenylbutylamine scaffold into a robust, highly lipophilic, and conformationally optimized pharmacophore. This guide explores the causality behind these physicochemical shifts and provides validated methodologies for integrating and evaluating this scaffold in advanced drug discovery programs.
Structural and Physicochemical Profiling
The architecture of 4,4,4-Trifluoro-3-phenylbutan-1-amine consists of a primary amine terminus (C1), an aliphatic linker (C2), a chiral benzylic center (C3), and a terminal trifluoromethyl group (C4). The substitution of hydrogen atoms for fluorine at the C4 position fundamentally alters the molecule's electronic distribution, steric volume, and bond energetics.
To understand the magnitude of this modification, we must compare it directly to its non-fluorinated analog, 3-phenylbutan-1-amine.
Table 1: Physicochemical Comparison of Terminal Substituents
| Physicochemical Property | 3-Phenylbutan-1-amine (–CH₃) | 4,4,4-Trifluoro-3-phenylbutan-1-amine (–CF₃) | Pharmacological Impact |
| Terminal Bond Dissociation Energy | ~414.2 kJ/mol (C–H) | ~485.3 kJ/mol (C–F) | Prevents terminal oxidation by CYP450 enzymes. |
| Hansch π Value (Lipophilicity) | +0.50 | +0.88 | Enhances membrane permeability and BBB penetration. |
| Van der Waals Volume | 16.8 ų | 42.6 ų | Induces steric bulk, locking the bioactive conformation. |
| Inductive Effect (Hammett σ_I) | -0.04 (Electron Donating) | +0.39 (Electron Withdrawing) | Modulates adjacent electron density via through-bond effects. |
Data supported by1.
Mechanistic Impacts of the C4-Trifluoromethyl Group
Metabolic Switching and CYP450 Resistance
The primary mechanism by which the –CF₃ group enhances metabolic stability is through the blockade of oxidative metabolism. Cytochrome P450 (CYP) enzymes typically metabolize aliphatic chains via hydrogen abstraction by a high-valent iron-oxo species. Because the C–F bond is one of the strongest in organic chemistry (485.3 kJ/mol), it is highly resistant to enzymatic cleavage. By strategically placing the –CF₃ group at the terminal position, medicinal chemists force a "metabolic switch," redirecting enzymatic activity to less favorable sites and significantly extending the drug's half-life2.
Lipophilicity and Membrane Permeability
The dense electron cloud of the three fluorine atoms increases the hydrophobic surface area of the molecule. This elevates the partition coefficient (LogP), which directly correlates with improved passive diffusion across lipid bilayers, including the blood-brain barrier (BBB)—a critical factor for neuro-active compounds.
Steric Bulk and Conformational Locking
Fluorine is slightly larger than hydrogen (van der Waals radius of 1.47 Å vs. 1.20 Å). Consequently, a –CF₃ group occupies a spatial volume (42.6 ų) roughly equivalent to an isopropyl group. This steric bulk restricts the free rotation of the adjacent C3-phenyl ring. By limiting rotational degrees of freedom, the molecule is "locked" into a pre-organized conformation. This reduces the entropic penalty upon binding to target kinase or phosphatase pockets, thereby increasing target affinity.
Fig 1: Pharmacological impacts of the C4-trifluoromethyl group on drug properties.
Applications in Advanced Therapeutics
Due to its optimized profile, 4,4,4-Trifluoro-3-phenylbutan-1-amine is frequently utilized as a terminal amine in the synthesis of complex amides and sulfonamides.
-
RIPK1 Inhibitors: It is a core building block in the synthesis of triazolopyridinyl compounds targeting Receptor Interacting Protein Kinase 1 (RIPK1), which block pro-inflammatory signaling in autoimmune diseases3.
-
PP2A Modulators: The amine is also coupled to form sulfonamides that modulate Protein Phosphatase 2A (PP2A), addressing pathologies like cancer and neurodegeneration4.
Validated Experimental Methodologies
Protocol 1: High-Efficiency Amide Coupling
Causality Context: The strong electron-withdrawing inductive effect (-I) of the gamma-CF₃ group slightly reduces the nucleophilicity of the primary amine. To prevent incomplete reactions and suppress epimerization at the C3 chiral center, a highly reactive coupling reagent (e.g., BOP) is required alongside a non-nucleophilic base.
Step-by-Step Methodology:
-
Activation: In an oven-dried 8 mL vial equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.0 eq, e.g., 0.265 mmol) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.1 M concentration.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Rationale: DIPEA acts as a non-nucleophilic proton sink, ensuring the carboxylic acid is fully deprotonated without competing for the activated ester.
-
Coupling Reagent: Add BOP reagent (1.2 eq, 0.318 mmol). Stir for 10 minutes at room temperature to form the highly reactive active ester intermediate.
-
Amine Introduction: Add 4,4,4-Trifluoro-3-phenylbutan-1-amine (1.5 eq, 0.397 mmol). Evacuate and backfill the vial with nitrogen. Rationale: The inert atmosphere prevents oxidative side reactions and maintains the integrity of the active ester.
-
Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS to ensure total consumption of the carboxylic acid.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol 2: In Vitro Liver Microsomal Stability Assay
Causality Context: To empirically validate the "metabolic switching" provided by the CF₃ group, compounds must be tested against liver microsomes. This protocol establishes a self-validating system to calculate the intrinsic clearance (CL_int) and half-life (T½).
Fig 2: Self-validating workflow for in vitro liver microsomal stability assay.
Step-by-Step Methodology:
-
Substrate Preparation: Prepare a 10 mM stock of the synthesized 4,4,4-Trifluoro-3-phenylbutan-1-amine derivative in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4). Rationale: Final DMSO concentration must be kept <0.1% to prevent solvent-induced CYP enzyme inhibition.
-
Microsome Addition: Add human liver microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation (Self-Validating Step): Initiate the reaction by adding NADPH (final concentration 1 mM).
-
Negative Control: Run a parallel "-NADPH" control to distinguish true CYP-mediated metabolism from chemical instability.
-
Positive Control: Run Verapamil in parallel to validate the metabolic viability of the microsome batch.
-
-
Time-Course Sampling: Aliquot 50 µL of the reaction mixture at precise intervals: 0, 5, 15, 30, and 60 minutes.
-
Reaction Quenching: Immediately transfer each aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard. Rationale: Cold ACN instantly denatures the CYP enzymes, halting the reaction precisely at the time point, and precipitates proteins to protect the LC-MS/MS analytical column from clogging.
-
Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate T½.
References
-
Vertex Pharmaceuticals Inc. (2022). Triazolopyridinyl compounds as kinase inhibitors (Patent No. WO2022086828A1). Google Patents.[3]
-
Modulators of protein phosphatase 2a (pp2a) and methods using same (Patent No. EP4288412A1). (2023). Google Patents.[4]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC / MDPI.[1]
-
Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability. (2025). BenchChem.[2]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2022086828A1 - Triazolopyridinyl compounds as kinase inhibitors - Google Patents [patents.google.com]
- 4. EP4288412A1 - Modulators of protein phosphatase 2a (pp2a) and methods using same - Google Patents [patents.google.com]
Predicted ADME Properties and Profiling Workflows for 4,4,4-Trifluoro-3-phenylbutan-1-amine: A Technical Guide
Executive Summary
In modern drug discovery, the strategic incorporation of fluorine is a highly effective tactic to modulate lipophilicity, enhance metabolic stability, and improve target binding affinity. 4,4,4-Trifluoro-3-phenylbutan-1-amine (CAS: 1369187-82-5) is a highly versatile fluorinated building block frequently utilized in the synthesis of kinase inhibitors and Central Nervous System (CNS) modulators.
As a Senior Application Scientist, I approach the evaluation of such intermediates not merely as static chemical entities, but as dynamic participants in biological systems. This whitepaper provides an in-depth predictive profile of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 4,4,4-trifluoro-3-phenylbutan-1-amine, grounded in established physicochemical principles [1]. Furthermore, it details the exact, self-validating experimental workflows required to empirically verify these predictions in a preclinical setting.
Physicochemical Profiling & Rule-of-Five Compliance
Before initiating in vitro assays, it is critical to establish the foundational physicochemical parameters of the molecule. The installation of a trifluoromethyl (–CF₃) group adjacent to the stereocenter and phenyl ring serves a dual purpose: it acts as a bioisostere for bulky alkyl groups while profoundly altering the molecule's electronic distribution[2].
Using predictive cheminformatics models such as [1], we can accurately estimate the core properties of this scaffold. The data summarized in the table below confirms that the molecule strictly adheres to Lipinski’s Rule of Five, making it an exceptional candidate for oral drug development.
| Physicochemical Property | Predicted Value | Mechanistic Implications for Drug Design |
| Molecular Weight (MW) | 203.20 g/mol | Highly favorable for oral absorption; provides ample "molecular real estate" for downstream functionalization without exceeding the 500 Da limit. |
| LogP (Consensus) | ~2.6 | Optimal balance. The –CF₃ group increases lipophilicity, ensuring excellent membrane permeation, while the primary amine maintains sufficient aqueous solubility. |
| Topological Polar Surface Area | 26.02 Ų | Exceptional for blood-brain barrier (BBB) penetration. CNS-active drugs typically require a TPSA < 90 Ų. |
| H-Bond Donors (HBD) | 2 | Compliant (≤ 5). Driven entirely by the primary amine (–NH₂). |
| H-Bond Acceptors (HBA) | 4 | Compliant (≤ 10). Contributed by the nitrogen atom and the three fluorine atoms. |
| Rotatable Bonds | 4 | High conformational flexibility, allowing the molecule to adopt optimal geometries within target binding pockets. |
Predicted ADME Dynamics
Based on its structural features, we can forecast the pharmacokinetic behavior of 4,4,4-trifluoro-3-phenylbutan-1-amine across the four pillars of ADME.
Absorption
The compound is predicted to exhibit high oral bioavailability . Its low molecular weight and ideal LogP (~2.6) favor rapid passive transcellular diffusion across the intestinal epithelium. Because it possesses a basic primary amine (predicted pKa ~9.2), it will be predominantly ionized at physiological pH, which typically limits passive diffusion; however, the highly lipophilic –CF₃ and phenyl groups effectively mask this charge penalty, facilitating transport.
Distribution
Given its TPSA of 26.02 Ų and lipophilic nature, this molecule will likely exhibit a high volume of distribution (Vd) and excellent tissue penetrance. It is strongly predicted to cross the blood-brain barrier (BBB), making it an ideal scaffold for neurotherapeutics.
Metabolism
The metabolic fate of this molecule is heavily dictated by the –CF₃ group. Unlike a standard methyl or ethyl group, the high C–F bond dissociation energy (~116 kcal/mol) renders the terminal position completely recalcitrant to Cytochrome P450 (CYP450)-mediated aliphatic oxidation[2]. Consequently, metabolic clearance will be shunted to two primary alternative pathways:
-
CYP-mediated Phase I Hydroxylation: Targeting the para- or meta-positions of the sterically accessible phenyl ring.
-
MAO-mediated Oxidative Deamination: Monoamine Oxidase (MAO) enzymes may target the primary amine, converting it to an aldehyde, which is subsequently oxidized to a carboxylic acid.
Excretion
Following Phase I functionalization, the resulting hydroxylated or carboxylated metabolites will undergo Phase II conjugation (e.g., glucuronidation or sulfation) to increase hydrophilicity, ultimately leading to renal excretion .
Mechanistic Insights & Metabolic Pathways
To visualize the predicted biotransformation of this compound, the following logical relationship diagram maps the Phase I and Phase II metabolic cascade.
Predicted metabolic pathways for 4,4,4-trifluoro-3-phenylbutan-1-amine.
Experimental Validation Workflows
To transition from in silico predictions to empirical data, rigorous in vitro profiling is required. The following protocols are designed as self-validating systems to ensure data integrity, adhering to industry-standard [3].
Protocol A: Caco-2 Permeability Assay (Absorption Profiling)
Objective: To evaluate intestinal absorption and identify potential P-glycoprotein (P-gp) efflux liabilities. Causality: We measure bidirectional transport—Apical to Basolateral (A-B) and Basolateral to Apical (B-A). If the B-A rate is significantly higher than A-B (Efflux Ratio > 2), it indicates active efflux, which could severely limit oral bioavailability despite favorable LogP.
-
Cell Culture & Polarization: Seed human Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days. Reasoning: This extended duration is non-negotiable; it ensures the formation of a fully differentiated, polarized epithelial monolayer with functional tight junctions.
-
Integrity Verification (Self-Validation): Measure Transepithelial Electrical Resistance (TEER). Proceed only with wells exhibiting TEER > 300 Ω·cm². Reasoning: A low TEER indicates a compromised monolayer, which would allow paracellular leakage and yield false-positive permeability data.
-
Compound Dosing: Prepare a 10 µM solution of the test compound in HBSS buffer (pH 7.4). Apply to the donor chamber (A for A-B transport; B for B-A transport).
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for exactly 120 minutes.
-
Sampling & Quenching: Extract 50 µL from the receiver chamber and immediately dispense into 100 µL of ice-cold acetonitrile containing a known internal standard (e.g., labetalol). Reasoning: Cold acetonitrile instantly precipitates any trace proteins and halts biological activity, stabilizing the analyte for accurate LC-MS/MS quantification.
-
Analysis: Quantify the compound via LC-MS/MS and calculate the Apparent Permeability (
).
Protocol B: Human Liver Microsome (HLM) Stability (Metabolic Clearance)
Objective: To determine the intrinsic clearance (
-
Matrix Preparation: Pre-incubate 1 µM of the compound with pooled Human Liver Microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Reaction Initiation (Self-Validation): Add an NADPH regenerating system (1 mM final concentration) to initiate the reaction. Reasoning: NADPH is the obligate cofactor for CYP450 enzymes. Running a parallel control sample without NADPH serves as a critical negative control to rule out chemical instability or non-CYP-mediated degradation.
-
Time-Course Sampling: At precise intervals (0, 5, 15, 30, 45, and 60 minutes), remove 50 µL aliquots from the reaction mixture.
-
Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Reasoning: Instantaneous protein precipitation locks the compound concentration at the exact time point, preventing artificial degradation during sample queueing.
-
Centrifugation & LC-MS/MS: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.
-
Data Processing: Plot the natural logarithm of the remaining parent compound percentage versus time. The slope of the linear regression yields the elimination rate constant (
), from which half-life ( ) and are calculated.
References
-
SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Daina, A., Michielin, O., & Zoete, V. Scientific Reports (2017). URL: [Link]
-
Fluorine in medicinal chemistry. Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. Chemical Society Reviews (2008). URL:[Link]
-
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. NCBI Assay Guidance Manual (2015). URL:[Link]
The CF3-Amine Paradigm: Advanced In Silico Screening and Thermodynamic Validation
Executive Summary: The Strategic Value of CF3-Amines
The incorporation of the trifluoromethyl (–CF3) group into aliphatic and aromatic amines represents a cornerstone strategy in modern medicinal chemistry. The CF3 group exerts profound stereoelectronic effects: it dramatically modulates the basicity (pKa) of adjacent amines, enhances metabolic stability by blocking cytochrome P450-mediated oxidation, and drives unique binding conformations through its high lipophilicity and anisotropic charge distribution.
However, the very properties that make CF3-amines invaluable in vivo render them notoriously difficult to model in silico. Standard molecular mechanics force fields often fail to accurately capture the electron-withdrawing inductive effects on amine protonation states, nor do they account for the localized positive electrostatic potential (the σ-hole) that enables halogen bonding. This technical guide provides a self-validating computational framework for the virtual screening of CF3-amines, bridging the gap between quantum mechanics and high-throughput drug discovery.
The Physics of Failure: Why Standard Docking Misses CF3
To design an effective virtual screening protocol, we must first understand the causality behind computational failures when modeling fluorinated amines.
The Inductive pKa Shift (The "Goldilocks Effect")
The strong electron-withdrawing nature of the CF3 group significantly lowers the pKa of proximal amines. If a virtual screening pipeline assumes a standard physiological protonation state (e.g., treating all secondary amines as cationic at pH 7.4), it will generate catastrophic scoring errors for CF3-amines.
A seminal study on 3-methyl-1,2,3,4-tetrahydroisoquinoline (THIQ) inhibitors demonstrated this via the "Goldilocks Effect" 1[1]. Progressive fluorination of the methyl group dropped the amine pKa from 9.53 (–CH3) to 4.88 (–CF3). The fully trifluorinated analog became neutral at physiological pH, losing a critical salt-bridge interaction with the target receptor and subsequently losing potency[1]. Accurate in silico screening must recalculate pKa dynamically prior to 3D conformation generation.
The σ-Hole and Halogen Bonding
While fluorine is the most electronegative element, covalently bound halogens exhibit an anisotropic charge distribution. This creates a belt of negative charge perpendicular to the C–X bond and a region of depleted electron density (the σ-hole) directly opposite the bond 2[2]. Classical force fields model fluorine as a single negative point charge, which artificially repels backbone carbonyl oxygens in the binding pocket. To capture true binding affinity, we must emulate the σ-hole using Extra-Point (EP) charges or Quantum Mechanics/Molecular Mechanics (QM/MM) approaches 3[3].
Mechanistic signaling pathway modulation via CF3-amine halogen bonding.
Self-Validating In Silico Protocol for CF3-Amines
To ensure trustworthiness and scientific integrity, the following methodology is designed as a closed-loop, self-validating system. Every computational prediction is anchored by a thermodynamic validation step.
Step 1: Ligand Preparation and Dynamic pKa Assignment
Causality: As established, CF3 proximity alters amine protonation. Static libraries will yield false negatives.
-
Import the 2D CF3-amine library into a preparation suite (e.g., Schrödinger LigPrep or RDKit).
-
Utilize an empirical pKa predictor (e.g., Epik) to generate all possible tautomeric and protonation states within a pH range of 7.4 ± 1.0.
-
Validation Check: Filter out highly unstable tautomers (penalty > 10 kcal/mol) to reduce computational overhead while preserving the physically relevant neutral/cationic amine states.
Step 2: Quantum Mechanical (QM) Charge Derivation
Causality: Standard AM1-BCC charges lack the resolution to model the highly polarized C–CF3 bond accurately.
-
Subject the top 10% of diverse ligands to Density Functional Theory (DFT) optimization at the B3LYP/6-31G* level.
-
Calculate the Restrained Electrostatic Potential (RESP) charges.
-
Validation Check: Map the Electrostatic Potential (ESP) surface to visually confirm the presence of the localized positive σ-hole on the distal axis of the C–F bonds.
Step 3: Extra-Point (EP) Integration for Halogen Bonding
Causality: To allow high-throughput docking algorithms to "see" the halogen bond potential without running full QM/MM on millions of compounds.
-
Modify the ligand force field parameters to include a massless Extra-Point (EP) of positive charge (+0.05 to +0.10 e) located at a distance of ~1.0 Å from the fluorine atom along the C–F vector[3].
-
Adjust the Lennard-Jones parameters of the fluorine atom to prevent steric clashes with the newly added EP.
Step 4: High-Throughput Docking and Enrichment Validation
-
Prepare the target protein (e.g., Androgen Receptor or TLR7), ensuring water networks are optimized, as fluorine frequently structures binding-pocket waters[2].
-
Perform molecular docking using a scoring function calibrated for halogen bonding (e.g., Glide XP or AutoDock Vina with customized XB terms).
-
Validation Check (Decoy Enrichment): Seed the CF3-amine library with 100 known inactive decoys. Calculate the ROC-AUC. If the AUC is < 0.75, recalibrate the EP charges and rescore.
Step 5: MD Simulation and MM-PBSA Rescoring
Causality: Docking scores are static and ignore desolvation penalties. CF3 groups have massive desolvation costs that must be thermodynamically balanced.
-
Run 100 ns Molecular Dynamics (MD) simulations on the top 50 docked complexes using the AMBER ff15ipq force field (which includes optimized parameters for fluorinated compounds)[2].
-
Extract snapshots and calculate the binding free energy (ΔG_bind) using the MM-PBSA method.
Computational workflow for the virtual screening of trifluoromethyl-amines.
Quantitative Landscape: Data Presentation
The following tables summarize the critical quantitative data driving the design and screening of CF3-amines.
Table 1: Impact of β-Fluorination on 3-Methyl-THIQ Amines Demonstrating the "Goldilocks Effect" where extreme pKa shifts ablate target affinity.[1]
| Substitution | Amine pKa | PNMT Inhibition (Potency) | α2-Adrenoceptor Affinity | Pharmacological Profile |
| –CH3 | 9.53 | High | High | Non-selective |
| –CH2F | 7.88 | High | Moderate | Partially Selective |
| –CHF2 | 6.42 | High | Low | Highly Selective (Optimal) |
| –CF3 | 4.88 | Low | None | Inactive (Loss of Salt Bridge) |
Table 2: Recent CF3-Amine Virtual Screening Successes Highlighting recent breakthroughs achieved via structure-based and ligand-based virtual screening.
| Compound Scaffold | Target | Indication | Key CF3 Interaction / Mechanism | Source |
| 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine | Androgen Receptor (AR) | Prostate Cancer | Antagonizes mutant ARs via State 1 conformational stabilization. | 4[4] |
| 2-(trifluoromethyl)quinolin-4-amine | Toll-like Receptor 7 (TLR7) | Immunomodulation | Scaffold core recognition; drives selectivity over TLR8. | 5[5] |
Conclusion & Future Outlook
The in silico screening of trifluoromethyl-containing amines requires a departure from standard "plug-and-play" docking methodologies. Because the CF3 group fundamentally rewrites the electronic landscape of the molecule—shifting amine pKa by up to 5 units and introducing anisotropic halogen bonding—computational scientists must utilize dynamic protonation state assignments and Extra-Point charge models. By adopting the self-validating, QM-grounded workflow detailed in this guide, drug development professionals can accurately harness the unique stereoelectronic properties of CF3-amines, reducing false-positive rates and accelerating the discovery of highly selective therapeutics.
References
- Application of the Goldilocks effect to the design of potent and selective inhibitors of phenylethanolamine N-methyltransferase: balancing pKa and steric effects in the optimization of 3-methyl-1,2,3,4-tetrahydroisoquinoline inhibitors by beta-fluorin
- Fluorinated Protein–Ligand Complexes: A Comput
- Tackling Halogenated Species with PBSA: Effect of Emul
- Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance.PubMed / NIH.
- Selective Toll-like Receptor 7 Agonists With Novel chromeno[3,4-d]imidazol-4(1H)-one and 2-(trifluoromethyl)quinoline/ quinazoline-4-amine Scaffolds.PubMed / NIH.
Sources
- 1. Application of the Goldilocks effect to the design of potent and selective inhibitors of phenylethanolamine N-methyltransferase: balancing pKa and steric effects in the optimization of 3-methyl-1,2,3,4-tetrahydroisoquinoline inhibitors by beta-fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Toll-like receptor 7 agonists with novel chromeno[3,4-d]imidazol-4(1H)-one and 2-(trifluoromethyl)quinoline/ quinazoline-4-amine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Asymmetric Synthesis of Chiral 4,4,4-Trifluoro-3-phenylbutan-1-amine
Target Audience: Researchers, scientists, and drug development professionals Content Type: Advanced Synthetic Protocol & Mechanistic Guide
Introduction & Strategic Rationale
The incorporation of the trifluoromethyl (–CF₃) group into aliphatic amines is a highly privileged strategy in modern drug discovery. The strong electron-withdrawing nature and steric bulk of the –CF₃ group profoundly modulate the basicity (pKa) of adjacent amines, enhance metabolic stability against cytochrome P450 enzymes, and improve overall lipophilicity. Consequently, chiral trifluoromethylated amines like 4,4,4-trifluoro-3-phenylbutan-1-amine serve as critical building blocks and pharmacophores in the development of novel therapeutics (1[1]).
While several methodologies exist (e.g., asymmetric hydrogenation or imine isomerization), the most robust and scalable approach to establish the C3 stereocenter is the Rhodium-catalyzed asymmetric conjugate addition (ACA) of arylboronic acids to electron-deficient trifluorocrotonates (2[2]). This application note details a self-validating, three-step protocol to synthesize the (R)-enantiomer of 4,4,4-trifluoro-3-phenylbutan-1-amine from commercially available ethyl 4,4,4-trifluorocrotonate.
Synthetic Workflow & Mechanistic Pathways
The synthesis relies on a highly enantioselective Rh(I)/(S)-BINAP catalytic system, followed by functional group manipulations that strictly preserve the newly formed stereocenter.
Figure 1: Forward synthetic workflow for the asymmetric synthesis of (R)-4,4,4-trifluoro-3-phenylbutan-1-amine.
Mechanistic Insight: The Rhodium Catalytic Cycle
The choice of [Rh(OH)(cod)]₂ over the more common chloride dimer [Rh(Cl)(cod)]₂ is a critical parameter. The hydroxide ligand allows for direct transmetalation with the weakly nucleophilic phenylboronic acid without the need for an external base. An external base would risk competitive hydrolysis of the ethyl ester and potential degradation of the sensitive trifluorocrotonate.
Figure 2: Simplified catalytic cycle for the Rh-catalyzed asymmetric conjugate addition.
Reaction Optimization Data
The table below summarizes the optimization parameters for the critical stereocenter-forming step. (S)-BINAP provides an excellent balance of yield and enantiomeric excess (ee).
| Entry | Catalyst / Chiral Ligand | Solvent System | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | [Rh(OH)(cod)]₂ / (S)-BINAP | 1,4-Dioxane / H₂O (10:1) | 50 | 92 | 96 |
| 2 | [Rh(OH)(cod)]₂ / (S)-Segphos | 1,4-Dioxane / H₂O (10:1) | 50 | 89 | 98 |
| 3 | [Rh(OH)(cod)]₂ / (S)-BINAP | Toluene / H₂O (10:1) | 50 | 75 | 92 |
| 4 | [Rh(Cl)(cod)]₂ / (S)-BINAP* | 1,4-Dioxane / H₂O (10:1) | 50 | 45 | 90 |
*Note: Entry 4 required the addition of aqueous KOH to facilitate transmetalation, which led to competitive ester saponification and a drastically reduced isolated yield.
Step-by-Step Experimental Protocols
Step 1: Synthesis of Ethyl (R)-4,4,4-trifluoro-3-phenylbutanoate
Objective: Establish the C3 stereocenter via Rh-catalyzed ACA (3[3]).
-
Preparation of the Active Catalyst: In an oven-dried Schlenk flask under an argon atmosphere, charge [Rh(OH)(cod)]₂ (0.03 equiv, 3 mol%) and (S)-BINAP (0.066 equiv, 6.6 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (0.2 M relative to substrate). Stir at room temperature for 20 minutes until a deep orange-red solution forms, indicating the generation of the active chiral Rh-complex.
-
Reagent Addition: Add phenylboronic acid (1.5 equiv), followed by degassed H₂O (10% v/v relative to dioxane). Finally, add ethyl 4,4,4-trifluorocrotonate (1.0 equiv) dropwise.
-
Reaction Execution: Heat the mixture to 50 °C and stir for 12 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, 95:5 Hexanes/EtOAc).
Self-Validation Checkpoint: Monitor the reaction conversion via ¹⁹F NMR. The starting material exhibits a –CF₃ resonance at ~ -65 ppm (multiplet), which cleanly shifts to ~ -70 ppm (doublet, J ≈ 9 Hz) in the product.
Step 2: Saponification & Amidation
Objective: Convert the ester to (R)-4,4,4-trifluoro-3-phenylbutanamide without epimerization.
-
Saponification: Dissolve the ester from Step 1 in a 2:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (2.0 equiv) and stir at room temperature for 4 hours.
-
Acid Isolation: Acidify the mixture to pH 2 using 1M HCl. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate to yield the crude carboxylic acid.
-
Amidation: Dissolve the crude acid in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes to form the activated ester.
-
Ammonia Addition: Add solid NH₄Cl (5.0 equiv) directly to the flask. Stir for 8 hours at room temperature.
-
Workup: Quench with water and extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (to remove DMF), followed by brine. Concentrate and recrystallize from hot toluene to afford the pure amide.
Causality & Experience: HATU is explicitly chosen over standard carbodiimides (like EDC/HOBt) to maximize the coupling kinetics. Rapid coupling minimizes the lifetime of the activated ester, thereby suppressing any risk of base-catalyzed epimerization or retro-Michael elimination of the –CF₃ group.
Step 3: Chemoselective Reduction to the Primary Amine
Objective: Reduce the amide to (R)-4,4,4-trifluoro-3-phenylbutan-1-amine.
-
Reaction Setup: Dissolve the amide in anhydrous THF (0.1 M) under argon and cool to 0 °C.
-
Borane Addition: Slowly add BH₃·THF (1.0 M in THF, 4.0 equiv) dropwise. Caution: Vigorous evolution of H₂ gas will occur.
-
Reduction: Remove the ice bath, attach a reflux condenser, and heat the reaction to 70 °C for 12 hours.
-
Acidic Quench (Critical Step): Cool the reaction to 0 °C. Carefully add MeOH dropwise to quench excess borane. Once bubbling ceases, add 1M HCl (excess) and heat the mixture to 60 °C for 2 hours.
-
Isolation: Cool to room temperature, wash the aqueous layer with diethyl ether (to remove non-basic impurities). Basify the aqueous layer to pH 12 using 2M NaOH, and extract with CH₂Cl₂ (3x). Dry the combined organic layers over Na₂SO₄ and concentrate to yield the target primary amine.
Causality & Experience: BH₃·THF is selected over LiAlH₄. Highly fluorinated systems can undergo defluorination or fragmentation under the harsh, strongly basic conditions of LiAlH₄ reduction. Furthermore, the acidic quench (Step 4) is absolute paramount. Borane forms a highly stable, unreactive Lewis acid-base complex with the newly formed primary amine. Failing to heat the mixture in the presence of HCl will result in the product remaining trapped in the aqueous layer, artificially destroying the isolated yield.
References
-
Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Asymmetric Construction of Stereogenic Carbon Centers Featuring a Trifluoromethyl Group from Prochiral Trifluoromethylated Substrates Source: Chemical Reviews (ACS Publications) URL:[Link]
-
Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC Source: MDPI URL:[Link]
Sources
Application Note: Protocol for the Synthesis of 4,4,4-Trifluoro-3-phenylbutan-1-amine Hydrochloride
Introduction & Mechanistic Rationale
The incorporation of trifluoromethyl (–CF₃) groups into aliphatic amine scaffolds is a highly effective strategy in modern drug design. The –CF₃ group acts as a robust bioisostere, significantly enhancing metabolic stability, modulating basicity (pKa), and increasing lipophilicity to improve blood-brain barrier (BBB) penetration. 4,4,4-Trifluoro-3-phenylbutan-1-amine is a versatile building block utilized in the synthesis of various pharmacologically active compounds, including kinase and protease inhibitors[1].
This application note details a highly efficient, two-step synthetic protocol to obtain the hydrochloride salt of this amine, starting from the commercially available precursor, 4,4,4-trifluoro-3-phenylbutanoic acid[2].
Causality in Experimental Design
The synthesis is designed around a self-validating two-step sequence: amidation followed by selective reduction.
-
Step 1: Amidation via HATU Activation. The carboxylic acid is converted to a primary amide using ammonium chloride (NH₄Cl). HATU is selected as the coupling reagent over standard carbodiimides (e.g., EDC/DCC) because the strong electron-withdrawing nature of the adjacent –CF₃ group can deactivate the carbonyl carbon. HATU ensures rapid, high-yielding formation of the active ester intermediate, which is subsequently trapped by in-situ generated ammonia[3].
-
Step 2: Borane-Mediated Reduction. The reduction of trifluoromethylated amides requires careful reagent selection. Strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) can occasionally trigger unwanted defluorination or side reactions. Borane-tetrahydrofuran (BH₃·THF) is chosen for its exceptional chemoselectivity toward amides. Borane acts as a Lewis acid, coordinating to the electron-rich carbonyl oxygen, which facilitates smooth hydride transfer to the carbonyl carbon without disturbing the –CF₃ group[4].
-
Step 3: Salt Formation. Isolation of the free amine is often complicated by its volatility and lipophilicity. Precipitation as the hydrochloride salt using anhydrous HCl in dioxane provides a stable, easy-to-handle solid suitable for long-term storage.
Synthetic Workflow
Synthetic workflow for 4,4,4-Trifluoro-3-phenylbutan-1-amine hydrochloride.
Materials and Reagents
Table 1: Quantitative Summary of Reagents
| Reagent | MW ( g/mol ) | Equivalents | Role | Safety / Handling |
| 4,4,4-Trifluoro-3-phenylbutanoic acid | 218.17 | 1.0 | Starting Material | Irritant, handle with gloves |
| HATU | 380.23 | 1.2 | Coupling Agent | Sensitizer, handle in fume hood |
| DIPEA | 129.24 | 3.0 | Organic Base | Corrosive, flammable |
| NH₄Cl | 53.49 | 2.0 | Ammonia Source | Hygroscopic |
| BH₃·THF (1.0 M in THF) | 85.94 | 5.0 | Reducing Agent | Flammable gas evolution, moisture sensitive |
| HCl (4.0 M in Dioxane) | 36.46 | 1.5 | Salt Former | Corrosive, toxic fumes |
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 4,4,4-Trifluoro-3-phenylbutanamide
-
Preparation: In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,4,4-trifluoro-3-phenylbutanoic acid (1.0 equiv, 5.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 20 mL) under a nitrogen atmosphere.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv, 15.0 mmol) followed by HATU (1.2 equiv, 6.0 mmol)[3]. Stir the reaction mixture at room temperature (20–25 °C) for 30 minutes to ensure complete formation of the active ester.
-
Amidation: Add Ammonium chloride (NH₄Cl, 2.0 equiv, 10.0 mmol) in one portion. The DIPEA will deprotonate the NH₄Cl in situ to provide the necessary ammonia nucleophile. Stir the resulting mixture at room temperature for 12 hours.
-
Workup: Quench the reaction by adding 50 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (EtOAc, 3 × 30 mL).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (30 mL), 1M aqueous HCl (30 mL), and brine (30 mL).
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 4,4,4-trifluoro-3-phenylbutanamide is typically of sufficient purity (>90%) to be used directly in the next step.
Protocol B: Borane-Mediated Reduction to Free Amine
-
Preparation: In a rigorously dried 250 mL two-neck flask equipped with a reflux condenser, dissolve the crude 4,4,4-trifluoro-3-phenylbutanamide (1.0 equiv, ~4.5 mmol) in anhydrous THF (25 mL) under an argon or nitrogen atmosphere.
-
Reduction: Cool the solution to 0 °C using an ice bath. Slowly add a 1.0 M solution of BH₃·THF in THF (5.0 equiv, 22.5 mL) dropwise via syringe to safely manage the evolution of hydrogen gas[4].
-
Heating: Remove the ice bath and gradually heat the reaction mixture to reflux (65 °C). Stir at reflux for 16 hours to ensure complete conversion of the amide.
-
Quenching (Critical Step): Cool the reaction mixture to 0 °C. Carefully and slowly add Methanol (MeOH, 15 mL) dropwise. Mechanistic Note: Methanol is required not only to quench unreacted borane but also to break down the highly stable boron-amine complex formed during the reduction[4].
-
Complex Cleavage: After gas evolution ceases, heat the mixture to reflux for an additional 1 hour to ensure complete dissociation of the boron-amine complex.
-
Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in Dichloromethane (DCM, 40 mL) and wash with 1M aqueous NaOH (20 mL) to ensure the amine is fully in its free base form. Extract, dry over Na₂SO₄, and concentrate to yield the crude free amine.
Protocol C: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude 4,4,4-trifluoro-3-phenylbutan-1-amine in anhydrous Diethyl Ether (Et₂O, 15 mL) and cool to 0 °C.
-
Precipitation: Slowly add a 4.0 M solution of HCl in dioxane (1.5 equiv, 1.7 mL) dropwise with vigorous stirring. A white precipitate will form immediately as the amine is protonated.
-
Isolation: Stir for 30 minutes at 0 °C. Filter the precipitate through a sintered glass funnel, wash with cold anhydrous Et₂O (2 × 10 mL), and dry thoroughly under high vacuum to afford 4,4,4-Trifluoro-3-phenylbutan-1-amine hydrochloride as a white, crystalline solid.
Analytical Characterization & Quality Control
To validate the success of the synthesis, the final hydrochloride salt should be analyzed via NMR and LC-MS.
Table 2: Expected Analytical Data
| Technique | Expected Signals / Values |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.20 (br s, 3H, -NH₃⁺), 7.40–7.25 (m, 5H, Ar-H), 3.50 (m, 1H, -CH(CF₃)-), 2.95 (m, 2H, -CH₂-N), 2.20 (m, 2H, -CH₂-C) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -70.5 (d, J = 8.5 Hz, 3F, -CF₃) |
| LC-MS (ESI+) | m/z calculated for C₁₀H₁₃F₃N[M+H]⁺: 204.10, found: 204.1 |
Troubleshooting & Safety
-
Safety Hazard: BH₃·THF reacts violently with water and protic solvents, releasing highly flammable hydrogen gas[4]. All glassware must be oven-dried, and the reaction must be performed under a strict inert atmosphere.
-
Troubleshooting Low Yields in Step 2: If the isolated yield of the amine is unexpectedly low, it is almost certainly due to incomplete cleavage of the boron-amine complex. Ensure the methanol quench is followed by a full 1-hour reflux. If issues persist, a 1M HCl reflux can be utilized for cleavage, followed by careful basification with NaOH prior to extraction.
References
- Title: EP3529241B1 - Piperidine derivatives as inhibitors of ubiquitin specific protease 7 Source: Google Patents URL
- Title: WO2018073602A1 - Piperidine derivatives as inhibitors of ubiquitin specific protease 7 Source: Google Patents URL
- Title: WO2007014273A2 - Sulfonamides as selective estrogen receptor modulators Source: Google Patents URL
-
Title: Helical Twisting Power of New Chiral Dopants Having a Trifluoromethyl Group at the Chiral Center for Nematic Liquid Crystals Source: Taylor & Francis URL:[Link]
Sources
- 1. EP3529241B1 - Piperidine derivatives as inhibitors of ubiquitin specific protease 7 - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. WO2018073602A1 - Piperidine derivatives as inhibitors of ubiquitin specific protease 7 - Google Patents [patents.google.com]
- 4. WO2007014273A2 - Sulfonamides as selective estrogen receptor modulators - Google Patents [patents.google.com]
Application Note: 4,4,4-Trifluoro-3-phenylbutan-1-amine as a Chiral Building Block in Advanced Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Guide & Standard Operating Protocols
Executive Summary & Strategic Rationale
In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for optimizing pharmacokinetics and target engagement. 4,4,4-Trifluoro-3-phenylbutan-1-amine (CAS: 1369187-82-5) has emerged as a highly versatile, premium chiral building block [3]. Featuring a primary aliphatic amine tethered to a stereocenter bearing both a phenyl ring and a trifluoromethyl (-CF3) group, this scaffold provides unique spatial and electronic properties.
As a Senior Application Scientist, I emphasize that selecting this building block is rarely arbitrary; it is a calculated design choice. The bulky, electron-withdrawing -CF3 group serves three critical functions:
-
Metabolic Shielding: It blocks cytochrome P450-mediated oxidation at the adjacent benzylic position, significantly extending the molecule's in vivo half-life.
-
Conformational Pre-organization: The steric bulk of the -CF3 group restricts the rotational degrees of freedom of the alkyl chain. This locks the molecule into a bioactive conformation, reducing the entropic penalty upon receptor binding.
-
Lipophilic Modulation: It enhances membrane permeability without disproportionately increasing the topological polar surface area (TPSA).
This building block has been successfully deployed in the synthesis of cutting-edge therapeutics, including Receptor Interacting Protein Kinase 1 (RIPK1) inhibitors for inflammatory diseases [1] and Protein Phosphatase 2A (PP2A) modulators [2].
Physicochemical Profile & Quantitative Data
Understanding the baseline properties of 4,4,4-Trifluoro-3-phenylbutan-1-amine is critical for predicting its behavior in coupling reactions and chromatographic purification.
Table 1: Physicochemical Properties
| Property | Value / Description | Impact on Synthesis & Formulation |
| Molecular Formula | C10H12F3N | Defines mass-to-charge ratio for LC-MS tracking. |
| Molecular Weight | 203.21 g/mol | Low molecular weight allows for downstream elaboration. |
| Key Reactive Motif | Primary Aliphatic Amine | Highly nucleophilic; ideal for amide/sulfonamide coupling. |
| Stereochemistry | Chiral Center at C3 | Requires asymmetric synthesis[4] or downstream chiral resolution (SFC). |
| Fluorine Content | 28.0% by mass | Enhances solubility in supercritical CO2 for SFC purification. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Causality is embedded into the methodology to ensure that researchers understand why specific reagents and conditions are selected.
Protocol A: Amide Coupling for the Synthesis of RIPK1 Inhibitors
Context: Coupling the amine with a heteroaryl carboxylic acid (e.g., triazolopyridinyl derivatives) to yield potent kinase inhibitors [1].
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried 8 mL vial equipped with a magnetic stir bar, dissolve the heteroaryl carboxylic acid (1.0 eq, limiting reagent) and 4,4,4-trifluoro-3-phenylbutan-1-amine (1.5 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.1 M concentration. Causality: DMF is selected for its superior ability to solubilize polar, rigid heteroaryl acids. The 1.5-fold excess of the amine ensures complete consumption of the highly functionalized, often expensive, acid intermediate.
-
Activation: Add Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 eq), followed immediately by N,N-diisopropylethylamine (DIPEA) (3.0 eq). Causality: BOP facilitates the rapid formation of an active ester, preventing epimerization of sensitive substrates. DIPEA is a sterically hindered, non-nucleophilic base; it deprotonates the carboxylic acid to initiate activation and neutralizes the acid byproducts without competing with the primary amine.
-
Self-Validating Monitoring: Evacuate and backfill the vial with nitrogen. Stir at room temperature for 3 hours. Validation Step: Withdraw a 5 µL aliquot, quench in 100 µL of methanol, and inject into the LC-MS. The complete disappearance of the acid peak and the emergence of the product [M+H]+ mass validates the termination of the reaction.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) and brine (10 mL). Causality: The 5% LiCl wash is a critical, non-negotiable step. It selectively partitions residual DMF into the aqueous phase, preventing solvent contamination during downstream concentration and purification.
-
Chiral Resolution: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography. Resolve the resulting racemic mixture using preparative Supercritical Fluid Chromatography (SFC) equipped with a Chiralcel OD-H column.
Table 2: Amide Coupling Optimization Data
Summary of quantitative yield and epimerization rates based on reagent selection.
| Coupling Agent | Base | Solvent | Time (h) | Isolated Yield (%) | Epimerization Risk |
| EDCI / HOBt | TEA | DCM | 12 | 45% | Low |
| HATU | DIPEA | DMF | 4 | 82% | Moderate |
| BOP | DIPEA | DMF | 3 | 88% | Low |
| T3P (50% in EtOAc) | Pyridine | EtOAc | 8 | 65% | Minimal |
Protocol B: Sulfonylation for PP2A Modulator Synthesis
Context: Reacting the amine with substituted benzenesulfonyl chlorides to generate sulfonamide modulators [2].
Step-by-Step Methodology:
-
Preparation: Dissolve 4,4,4-trifluoro-3-phenylbutan-1-amine (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M). Add Triethylamine (TEA) (2.0 eq).
-
Temperature Control: Cool the reaction mixture to 0°C using an ice-water bath. Causality: Sulfonylation is highly exothermic. Cooling to 0°C suppresses the formation of unwanted bis-sulfonylated byproducts and prevents the degradation of the sulfonyl chloride.
-
Addition: Add the sulfonyl chloride (1.1 eq) dropwise as a solution in DCM. Allow the reaction to slowly warm to room temperature over 2 hours.
-
Workup: Dilute with DCM and wash sequentially with 1N HCl (to remove unreacted amine and TEA) and brine. Dry and concentrate for further purification.
Pathway & Workflow Visualizations
The following diagrams illustrate the biological target pathway and the standardized synthetic workflow for incorporating this chiral building block.
Figure 1: RIPK1 signaling pathway and intervention point of 4,4,4-TF-3-PBA derived inhibitors.
Figure 2: Standardized synthetic workflow for the integration and chiral resolution of the amine.
References
- Title: WO2022086828A1 - Triazolopyridinyl compounds as kinase inhibitors Source: Google Patents URL
- Title: EP4288412A1 - Modulators of protein phosphatase 2a (pp2a)
-
Title: Selective Transformations of Allylic Compounds and Enol Derivatives Source: White Rose eTheses Online URL: [Link]
Troubleshooting & Optimization
Purification of 4,4,4-Trifluoro-3-phenylbutan-1-amine from reaction byproducts
Welcome to the Technical Support Center for Advanced Fluorinated Building Blocks. This guide is designed for medicinal chemists and process scientists working with 4,4,4-Trifluoro-3-phenylbutan-1-amine (CAS: 1369187-82-5).
As a highly versatile
Below, you will find field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-yield, high-purity isolation of this compound.
Part 1: Troubleshooting FAQs
Q1: I am experiencing significant yield loss during the acidic aqueous workup. Why is my amine not fully extracting into the aqueous phase?
The Causality: Standard acid-base extractions often rely on dichloromethane (DCM) as the organic solvent. However, the high lipophilicity imparted by the
Q2: During silica gel flash column chromatography (FCC), my amine streaks heavily and co-elutes with non-fluorinated starting materials. How can I achieve baseline resolution?
The Causality: Primary amines act as strong hydrogen-bond acceptors and bases, interacting aggressively with the acidic silanol groups (
Q3: The isolated free base is a viscous, difficult-to-handle oil that degrades over time. How can I obtain a stable, analytical-grade solid?
The Causality: Like many aliphatic free-base amines, 4,4,4-trifluoro-3-phenylbutan-1-amine is an oil at room temperature and is susceptible to atmospheric oxidation and
Part 2: Quantitative Data & Physicochemical Profile
To design a rational purification strategy, it is critical to understand the molecule's physical parameters. The table below summarizes the key data driving our protocols.
| Parameter | Observation / Value | Implication for Purification |
| Physical State (Free Base) | Colorless to pale yellow oil | Requires salt formation for solid handling and long-term stability. |
| Physical State (HCl Salt) | White crystalline solid | Enables purification by trituration or recrystallization. |
| Provides a diagnostic signal for tracking the molecule during fraction analysis[3]. | ||
| Lipophilicity (logP) | High (Elevated by | Amine salts may partition into halogenated organics; avoid DCM during acidic washes. |
| TLC Visualization | UV Active (254 nm), Ninhydrin (+) | Ninhydrin stain is mandatory; the primary amine will appear as a distinct pink/purple spot. |
Part 3: Self-Validating Experimental Protocols
Protocol A: Optimized Acid-Base Extraction Workflow
This protocol exploits the pH-dependent ionization of the amine while mitigating lipophilic losses.
-
Acidification: Dissolve the crude reaction mixture in MTBE (10 volumes). Add 1M aqueous HCl dropwise while stirring vigorously until the aqueous phase is highly acidic.
-
Self-Validation Check: Spot the aqueous phase on pH paper. The pH must be
to ensure complete protonation of the amine.
-
-
Phase Separation (Organic Wash): Separate the layers. Wash the acidic aqueous layer with fresh MTBE (
volumes) to remove neutral/lipophilic impurities.-
Self-Validation Check: Spot the MTBE wash on a TLC plate and stain with Ninhydrin. No pink/purple spots should appear, confirming the amine salt is entirely in the aqueous layer. Discard the MTBE layers.
-
-
Basification: Cool the aqueous layer to 0 °C in an ice bath. Slowly add 2M aqueous NaOH until the solution becomes strongly basic.
-
Self-Validation Check: Spot the aqueous phase on pH paper. The pH must be
to ensure the amine is fully converted back to its free base form. The solution will typically turn cloudy as the free base oils out.
-
-
Extraction: Extract the basified aqueous layer with DCM (
volumes).-
Self-Validation Check: Spot the post-extraction aqueous layer on TLC with Ninhydrin. The absence of a stain confirms complete recovery of the amine into the DCM.
-
-
Isolation: Combine the DCM layers, dry over anhydrous
, filter, and concentrate in vacuo to yield the free base as an oil.
Optimized acid-base extraction workflow preventing lipophilic amine salt loss.
Protocol B: Passivated Flash Column Chromatography (FCC)
If the crude free base contains structurally similar amine byproducts (e.g., secondary amines from over-alkylation), FCC is required.
-
Column Preparation: Prepare a solvent system of Hexanes/EtOAc (e.g., 80:20) containing 2% v/v Triethylamine (
) . Slurry-pack the silica gel using this passivated solvent.-
Self-Validation Check: Elute one full column volume of the solvent. Check the pH of the eluent drop; it must be basic, confirming the silica silanols are fully capped.
-
-
Loading: Dissolve the crude amine in a minimum amount of the eluent and load it onto the column.
-
Elution & Fraction Collection: Elute the column using the passivated solvent system.
-
Self-Validation Check: Monitor fractions via TLC (UV 254 nm and Ninhydrin stain). The target amine will elute as a sharp, non-streaking band.
-
-
Removal of Modifier: Combine pure fractions and concentrate in vacuo. To remove residual
, co-evaporate the resulting oil with toluene ( mL), then dry under high vacuum.
Mechanism of silica gel passivation using Et3N to prevent primary amine tailing.
Protocol C: Hydrochloride Salt Formation
To convert the purified free base oil into a highly stable, crystalline solid.
-
Dissolution: Dissolve the purified free base oil in anhydrous Diethyl Ether (
) or MTBE (approx. 10 mL per gram of amine) under an inert atmosphere ( or Argon). -
Precipitation: While stirring vigorously at 0 °C, slowly add 1.2 equivalents of a 4M HCl in dioxane solution dropwise.
-
Self-Validation Check: A white precipitate (the amine hydrochloride salt) should form immediately upon addition of the acid.
-
-
Isolation: Stir for an additional 30 minutes at 0 °C to ensure complete precipitation. Filter the suspension through a sintered glass funnel.
-
Washing & Drying: Wash the filter cake with cold anhydrous
to remove any unreacted trace organics. Dry the solid under high vacuum for 12 hours.-
Self-Validation Check: Run a
F NMR on the dried solid. A clean singlet (or tight multiplet depending on diastereomeric/rotameric states) around -66.0 ppm confirms the integrity of the trifluoromethyl group[3].
-
References
- Google Patents. "WO2022086828A1 - Triazolopyridinyl compounds as kinase inhibitors". Google.com.
- Google Patents. "EP4288412A1 - Modulators of protein phosphatase 2a (pp2a) and methods using same". Google.com.
-
Amazon S3 / Stockholm University. "Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines". Amazonaws.com. Available at: [Link]
Sources
Optimization of chiral resolution for 4,4,4-Trifluoro-3-phenylbutan-1-amine enantiomers
Technical Support Center: Optimization of Chiral Resolution for 4,4,4-Trifluoro-3-phenylbutan-1-amine
Welcome to the Technical Support Center for the chiral resolution of 4,4,4-Trifluoro-3-phenylbutan-1-amine. As a γ-chiral primary amine featuring a highly electronegative trifluoromethyl group and a bulky phenyl ring at the C3 position, this molecule presents unique stereochemical challenges. Standard α-chiral resolution techniques often fail because the stereocenter is located two carbons away from the primary amine, reducing steric differentiation during transition states or crystal lattice formation.
This guide provides advanced troubleshooting, causality-driven insights, and self-validating protocols to help you achieve >99% enantiomeric excess (ee).
Troubleshooting workflow for the chiral HPLC method development of γ-chiral amines.
Section 1: Preparative Chiral Chromatography (SFC/HPLC)
Q: Why is baseline separation of 4,4,4-Trifluoro-3-phenylbutan-1-amine enantiomers inconsistent on standard polysaccharide columns? A: The inconsistency is caused by a combination of the primary amine's basicity and the remote nature of the γ-stereocenter. On standard chiral stationary phases (CSPs), the primary amine interacts strongly with residual silanols on the silica support, causing severe peak tailing that obscures the closely eluting enantiomer peaks[1]. Furthermore, because the chiral center is at C3, the chiral recognition relies heavily on the inclusion complexation of the CF3 and phenyl groups rather than the amine itself. Amylose-based columns (e.g., Chiralpak AD-H) generally provide better helical inclusion cavities for the bulky CF3-phenyl moiety than cellulose-based columns[2].
Q: How can we validate that the ee obtained from our HPLC method is not an artifact of column overloading or co-eluting impurities? A: You must implement an orthogonal validation method. Because the molecule contains a CF3 group, it is highly amenable to 19F NMR analysis. By derivatizing the amine with a chiral agent (e.g., Mosher's acid chloride) or using a chiral solvating agent like Pirkle's alcohol, the enantiomers will appear as two distinct, sharp singlets in the 19F NMR spectrum[3]. If the integration ratio of these NMR peaks matches your HPLC area ratio, your chromatographic method is validated.
Protocol 1: Self-Validating Analytical Chiral HPLC Method
-
Baseline Establishment: Inject 5 µL of the racemic 4,4,4-Trifluoro-3-phenylbutan-1-amine standard (1.0 mg/mL in mobile phase) onto a Chiralpak AD-H column (250 x 4.6 mm, 5 µm).
-
Self-Validation Check: Integrate the peaks. The system is only valid to proceed if the area ratio is exactly 50:50 (± 1%). A deviation indicates detector saturation or sample degradation.
-
-
Modifier Optimization: Utilize a normal phase mobile phase of n-Hexane/Isopropanol (90:10). Add 0.1% v/v Diethylamine (DEA) to the mobile phase to suppress secondary interactions[1].
-
Self-Validation Check: Calculate the tailing factor (Tf) for both peaks. A valid method must yield a Tf < 1.2. If Tf > 1.2, flush the column with 0.5% DEA in ethanol for 20 column volumes.
-
-
Enantiopure Spiking: Once resolution (Rs) > 1.5 is achieved, spike the racemic sample with a known micro-quantity of the isolated (R)-enantiomer.
-
Self-Validation Check: The corresponding peak area must increase proportionally without any shift in retention time or peak shape distortion. This confirms peak identity and proves the absence of hidden co-eluting impurities.
-
Table 1: Optimization of Chiral HPLC Parameters for γ-Chiral Amines
| Parameter | Sub-optimal Condition | Optimized Condition | Causality / Mechanistic Effect |
| Stationary Phase | Chiralcel OD-H (Cellulose) | Chiralpak AD-H (Amylose) | Amylose backbone provides a superior helical cavity for the inclusion of the bulky CF3-phenyl moiety[2]. |
| Mobile Phase | Hexane / IPA (90:10) | Hexane / IPA / DEA (90:10:0.1) | DEA acts as a sacrificial base, binding to residual silanols and preventing primary amine tailing[1]. |
| Temperature | 25 °C | 15 °C | Lowering temperature decreases kinetic energy, strengthening the weak diastereomeric interactions of the remote γ-stereocenter. |
Section 2: Diastereomeric Salt Resolution & Recovery
Q: We are attempting classical resolution using (+)-tartaric acid, but the diastereomeric excess (de) remains low (<20%). How can we optimize this? A: The failure of small chiral acids like (+)-tartaric acid is a direct consequence of the γ-stereocenter. The ionic bond forms at the amine (C1), but the chiral environment is at C3. Small resolving acids cannot bridge this spatial gap, resulting in nearly identical crystal lattice energies for both diastereomeric salts. To optimize this, you must switch to a resolving agent with a rigid, extended aromatic framework—such as (-)-Di-p-toluoyl-L-tartaric acid (DTTA). The toluoyl groups of DTTA can reach across the carbon chain to engage in π-π stacking with the C3-phenyl group of the amine, providing the necessary steric clash to differentiate the enantiomers[4].
Q: Can we recover the unwanted enantiomer to improve the overall yield of the process? A: Yes. While the theoretical yield of a classical resolution is capped at 50%, the unwanted enantiomer can be recovered via racemization. Because the stereocenter at C3 lacks an acidic α-proton, it cannot be racemized under standard basic conditions. Instead, an N-chlorination/dehydrochlorination sequence can be used to form a non-chiral imine intermediate, which is subsequently reduced back to the racemic amine for recycling[5].
Workflow for diastereomeric salt resolution and racemization recovery of the unwanted isomer.
Protocol 2: Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve 10 mmol of racemic 4,4,4-Trifluoro-3-phenylbutan-1-amine and 10 mmol of (-)-DTTA in 50 mL of boiling ethanol. Allow the solution to cool to room temperature slowly over 12 hours to promote controlled crystal growth.
-
Self-Validation Check: Perform a strict mass balance. Filter the crystals and evaporate the mother liquor. The combined mass of the solid salt and the residue from the liquor must account for >95% of the input material. A lower recovery indicates solvent-mediated degradation.
-
-
Recrystallization: Resuspend the filtered salt in a minimum volume of hot ethanol/water (9:1) and recrystallize.
-
Self-Validation Check: Monitor the ee of the mother liquor after each recrystallization step. If the ee of the mother liquor plateaus between cycles, the system has reached its thermodynamic resolution limit for that specific solvent system.
-
-
Free-basing: Suspend the highly enriched salt in dichloromethane (DCM) and wash with 1M NaOH until the aqueous layer remains basic (pH > 10). Extract the free amine into the DCM layer, dry over Na2SO4, and concentrate.
-
Self-Validation Check: Analyze the liberated amine using the validated HPLC method from Protocol 1. Cross-validate the result using 19F NMR with a chiral solvating agent to definitively rule out false positives[3].
-
Table 2: Comparison of Resolving Agents for γ-Chiral Amines
| Resolving Agent | Structural Feature | Max de (%) | Resolution Outcome / Causality |
| (+)-Tartaric Acid | Small, flexible | < 20% | Fails to reach the γ-stereocenter; poor differentiation in crystal packing. |
| (+)-Camphorsulfonic Acid | Rigid bicyclic | ~ 45% | Moderate induction; requires >5 recrystallizations to achieve high purity. |
| (-)-DTTA | Bulky, extended aromatic | > 85% | Toluoyl groups provide critical π-π stacking with the C3-phenyl group, successfully bridging the γ-distance[4]. |
Section 3: Enzymatic & Asymmetric Alternatives
Q: Can we use lipases or transaminases for the kinetic resolution of this specific amine? A: Enzymatic kinetic resolution (EKR) using lipases (e.g., CAL-B) for N-acylation relies heavily on the steric clash between the enzyme's active site pocket and the substituents directly adjacent to the amine (α-stereocenters). Because 4,4,4-trifluoro-3-phenylbutan-1-amine is a γ-chiral amine, the stereocenter is too far from the acylation site to induce a strong diastereomeric transition state, resulting in poor enantioselectivity (E-value < 10).
Alternative Strategy: If resolution proves too costly at scale, consider bypassing it entirely via asymmetric synthesis. Recent methodologies demonstrate that α,γ-chiral trifluoromethylated amines can be synthesized directly with high enantiomeric excess through the base-catalyzed (e.g., TBD) stereospecific isomerization of α-chiral allylic amines[6],[2]. This approach efficiently transfers chirality and circumvents the 50% yield limitation inherent to classical resolution.
References
-
Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC. National Institutes of Health (NIH).[Link]
-
Design of chiral derivatizing agents for the chromatographic resolution of optical isomers. Asymmetric synthesis of some chiral fluoroalkylated amines. The Journal of Organic Chemistry (ACS).[Link]
- EP4288412A1 - Modulators of protein phosphatase 2a (pp2a) and methods using same.
-
Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines (Supporting Information). Amazon S3.[Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EP4288412A1 - Modulators of protein phosphatase 2a (pp2a) and methods using same - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Fluorinated Amine Solubility
Welcome to the Advanced Formulation & Physicochemical Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific, often frustrating challenges associated with the aqueous solubility of fluorinated amine compounds.
While fluorine substitution is a powerful tool in medicinal chemistry for improving metabolic stability and membrane permeability, it frequently introduces severe developability bottlenecks. Below, we dissect the physicochemical causality of these issues and provide field-proven, self-validating protocols to overcome them.
Part 1: The Causality of Poor Solubility in Fluorinated Amines
Before troubleshooting, we must understand why your fluorinated amine is crashing out of solution. The issue is rarely just "high lipophilicity"; it is a dual-factor problem driven by stereoelectronic effects:
-
Inductive pKa Depression: Fluorine is highly electronegative. When placed near an amine (especially in
or positions), its electron-withdrawing inductive effect pulls electron density away from the nitrogen lone pair. This stabilizes the lone pair, making it significantly less available to accept a proton[1]. A non-fluorinated piperidine might have a pKa of ~9.5, but a -fluoropiperidine can drop to a pKa of 7.5 or lower. If the pKa drops below physiological pH (7.4), the compound remains primarily in its unprotonated, highly lipophilic free-base form, drastically reducing aqueous solubility. -
Conformational Alignment: The exact drop in basicity depends heavily on the stereochemical alignment of the C-F bond relative to the nitrogen lone pair. A gauche alignment typically lowers the pKa by ~1 log unit, whereas an anti alignment can lower it by ~2 log units due to maximized hyperconjugation[2].
-
Crystal Lattice Energy: Fluorinated compounds often pack highly efficiently in the solid state. High crystal lattice energy (indicated by a high melting point) must be overcome by the solvation energy of water, which is thermodynamically unfavorable for hydrophobic fluorinated motifs.
Quantitative Impact of Fluorination on Amines
| Compound Type | Fluorine Position | F-C-C-N Alignment | Approx. | Preferred Solubilization Strategy |
| Standard Amine | None | N/A | 0 (Baseline) | Standard HCl Salt |
| Gauche | -1.0 to -1.5 | Mesylate Salt / HP- | ||
| Anti | -2.0 to -2.5 | Amorphous Solid Dispersion (ASD) | ||
| Variable | -0.5 to -1.0 | Standard Salt / Co-solvents | ||
| Trifluoromethyl amine | N/A | -3.0 or more | Lipid-Based Formulation (SEDDS) |
Part 2: Formulation Decision Workflow
To avoid wasted time and resources, use the following decision tree to select the correct formulation strategy based on your compound's specific physicochemical properties.
Decision matrix for selecting solubility-enhancing formulations for fluorinated amines.
Part 3: Troubleshooting FAQs & Self-Validating Protocols
Issue 1: "I tried making an HCl salt of my -fluoroamine, but it still won't dissolve in water."
The Causality: Because the fluorine atom has depressed the pKa of your amine, the basicity is weakened. While HCl is a strong acid, chloride salts of weakly basic, lipophilic compounds often suffer from the "common ion effect" in physiological media (which is rich in chloride ions), suppressing dissolution[3]. Furthermore, small counterions like chloride can lead to tightly packed, high-melting-point crystal lattices.
The Solution: Switch to a larger, more lipophilic sulfonic acid counterion, such as Methanesulfonic acid (Mesylate) or p-Toluenesulfonic acid (Tosylate). These larger counterions disrupt the crystal lattice (lowering the melting point) and provide a more favorable hydration sphere.
Protocol: Mesylate Salt Screening
-
Preparation: Dissolve 1.0 eq of the fluorinated amine free base in a minimal volume of a low-boiling solvent (e.g., Acetone or THF) at 40°C.
-
Addition: Slowly add 1.05 eq of Methanesulfonic acid (diluted 1:10 in the same solvent) dropwise while stirring.
-
Crystallization: Allow the solution to cool to room temperature slowly (over 2 hours), then transfer to a 4°C fridge overnight. If no crystals form, add an anti-solvent (e.g., heptane) dropwise until slight turbidity is observed.
-
Validation (Self-Correction): Filter and dry the salt. Validation step: Perform Differential Scanning Calorimetry (DSC). A successful salt screen will yield a single, sharp endothermic melting peak distinct from the free base. If you see multiple peaks, you have polymorphs or a mixture of salt and free base, indicating the pKa is too low for stable salt formation.
Issue 2: "My compound is un-ionizable at physiological pH (pKa < 5). How do I formulate it for in vitro cell assays without using 100% DMSO?"
The Causality: If the amine cannot be protonated, it behaves as a highly lipophilic neutral molecule (BCS Class II or IV)[4]. Dropping a DMSO stock directly into aqueous media causes rapid solvent-shift precipitation, leading to false negatives in biological assays because the drug is not actually available to the cells.
The Solution:
Use Hydroxypropyl-
Protocol: HP-
-
Preparation: Prepare a 20% (w/v) solution of HP-
-CD in your assay buffer (e.g., PBS, pH 7.4). -
Complexation: Add the solid fluorinated amine to the cyclodextrin solution in excess (beyond its expected solubility).
-
Equilibration: Shake or stir the suspension at room temperature for 48 hours to ensure thermodynamic equilibrium. (Do not heat, as cyclodextrin complexation is generally exothermic; heating reduces the binding constant).
-
Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove uncomplexed solid drug.
-
Validation (Self-Correction): Measure the concentration of the filtrate via HPLC. Validation step: To ensure the drug is truly solubilized and not just suspended as nanoparticles, measure the absorbance of the filtrate at 800 nm using a UV-Vis spectrophotometer. An absorbance of >0.05 indicates light scattering from nano-precipitates. A true inclusion complex will have an absorbance of 0.000 at 800 nm.
Issue 3: "We need to dose this compound orally in vivo, but the crystal lattice energy is too high. It won't dissolve in the GI tract."
The Causality: High melting point compounds are limited by the energy required to break the crystal lattice. According to the Noyes-Whitney equation, dissolution rate is heavily dependent on the solubility of the compound's surface[4].
The Solution: Create an Amorphous Solid Dispersion (ASD). By trapping the drug in a polymer matrix in its amorphous state, you completely bypass the crystal lattice energy barrier, generating a highly supersaturated solution in the GI tract[5].
Protocol: ASD Generation via Solvent Evaporation
-
Polymer Selection: Select a concentration-enhancing polymer such as HPMCAS (Hypromellose acetate succinate) or PVP-VA.
-
Dissolution: Dissolve the fluorinated amine and the polymer at a 1:3 (Drug:Polymer) weight ratio in a common volatile solvent (e.g., Dichloromethane/Methanol 1:1 v/v) until a completely clear solution is achieved.
-
Rapid Evaporation: Remove the solvent as rapidly as possible using a rotary evaporator (for small scale) or a spray dryer (for scale-up). Crucial: Slow evaporation allows the drug time to nucleate and crystallize. Rapid evaporation kinetically traps the drug in the amorphous state.
-
Secondary Drying: Place the resulting film/powder in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Validation (Self-Correction): Analyze the powder via Powder X-Ray Diffraction (PXRD). Validation step: A successful ASD will show a broad "amorphous halo" with absolutely no sharp Bragg diffraction peaks. If peaks are present, the drug load is too high for the polymer, or the evaporation was too slow. Reduce the drug loading to 1:5 and repeat.
References
-
Metabolism and Toxicity of Fluorine Compounds | Chemical Research in Toxicology Source: ACS Publications URL:[Link]
-
Origami with small molecules: exploiting the C–F bond as a conformational tool Source: PMC - NIH URL:[Link]
-
Formulation strategies for poorly soluble drugs Source: ResearchGate URL:[Link]
-
Solubilization techniques used for poorly water-soluble drugs Source: PMC - NIH URL:[Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs Source: World Pharma Today URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Origami with small molecules: exploiting the C–F bond as a conformational tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Troubleshooting 19F NMR signal broadening in organofluorine compounds
Welcome to the
As a Senior Application Scientist, I have designed this causality-driven guide to help you systematically diagnose and resolve
Part 1: Diagnostic Decision Tree
Before altering your sample or spectrometer parameters, use the logical workflow below to isolate the root cause of the signal broadening.
Diagnostic workflow for identifying the root cause of 19F NMR signal broadening.
Part 2: Core Troubleshooting Guides & FAQs
Q1: Why does my F signal broaden significantly in standard solvents, and how does dissolved oxygen play a role?
The Causality: Molecular oxygen (
Q2: My fluorinated drug candidate shows a massive, featureless hump instead of a sharp peak at room temperature. Is this chemical exchange?
The Causality: Yes, this is the hallmark of intermediate chemical exchange. The
Q3: I am acquiring H-decoupled F spectra, but the peaks are broad, distorted, or show "ringing" in the baseline. What is wrong?
The Causality: This is likely a hardware or pulse sequence artifact.
-
Incomplete Decoupling: If the radiofrequency (RF) power is too low or the bandwidth is insufficient to cover the entire
H spectral window, residual scalar couplings ( ) will manifest as line broadening or unresolved multiplets. Optimal H decoupling for F experiments often requires specific weak RF fields (e.g., 7.5 to 15 kHz) to be effective without overheating the probe[4]. -
Acoustic Ringing: Common at lower frequencies, this is a mechanical vibration of the probe coil induced by the RF pulse. It manifests as a decaying oscillation in the Free Induction Decay (FID), distorting the baseline and artificially broadening real signals[5]. The Fix: Use an adiabatic decoupling sequence (e.g., WALTZ-16) and apply a backward linear prediction during data processing to digitally remove acoustic ringing from the first few points of the FID.
Q4: Can my data processing parameters artificially broaden my F signals?
The Causality: Absolutely. Applying an overly aggressive exponential window function (a positive lb value in processing software) suppresses baseline noise by forcing the FID to decay faster, but this mathematically inflates the peak width[6]. The Fix: If you need to resolve overlapping broad peaks, switch to a Gaussian window function . By setting a negative line broadening (lb < 0) and a Gaussian broadening fraction (gb between 0 and 1), you can artificially narrow the peaks and achieve deeper valleys between overlapping signals, albeit at a slight cost to the signal-to-noise ratio[6].
Part 3: Self-Validating Experimental Protocols
Protocol 1: Freeze-Pump-Thaw (FPT) Degassing for Paramagnetic Oxygen Removal
Use this protocol to eliminate
-
Preparation: Transfer your organofluorine sample into a heavy-walled J. Young NMR tube equipped with a PTFE valve.
-
Freeze: Submerge the bottom of the tube in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: Open the PTFE valve to a high-vacuum line (Schlenk line) and evacuate the headspace for 5–10 minutes.
-
Thaw: Close the valve to isolate the tube from the vacuum. Transfer the tube to a warm water bath. As the solvent thaws, trapped
gas will bubble out of the liquid. -
Cycle: Repeat steps 2–4 for a minimum of three cycles, or until no further gas evolution is observed during the thaw step.
-
Self-Validation Step: Acquire a standard
H NMR spectrum alongside the F spectrum. If the H solvent residual peak is razor-sharp but the F peak remains broad, the issue is not bulk paramagnetic oxygen, but rather a phenomenon specific to the fluorinated molecule (e.g., chemical exchange or aggregation).
Protocol 2: Variable Temperature (VT) NMR for Chemical Exchange Diagnosis
Use this protocol to confirm if conformational dynamics are causing intermediate exchange broadening.
-
Baseline Acquisition: Acquire a standard
F spectrum at 298 K to establish the baseline linewidth and chemical shift. -
Heating Phase: Gradually increase the probe temperature in 10 K increments (e.g., 303 K, 313 K, up to 343 K depending on solvent boiling point)[7].
-
Equilibration: Allow 10–15 minutes for thermal equilibration at each step. Re-tune, re-match, and re-shim the probe.
-
Observation: If the broad hump resolves into a single, sharp peak at higher temperatures, the system has successfully entered the fast exchange regime[7]. If cooling the sample splits the hump into two distinct sharp peaks, it has entered the slow exchange regime[3].
-
Self-Validation Step (Critical): Return the sample to 298 K after the high-temperature run and re-acquire the spectrum. The original broad lineshape must perfectly recover . If it does not, your compound has thermally degraded rather than undergone reversible chemical exchange.
Part 4: Quantitative Data Summaries
Table 1: Quantitative Parameters & Diagnostic Metrics for
| Broadening Source | Primary Mechanism | Quantitative Impact / Metric | Diagnostic / Resolution Strategy |
| Paramagnetic Impurities ( | Decreases | Freeze-Pump-Thaw Degassing | |
| Chemical Exchange | Intermediate Exchange | Variable Temperature (VT) NMR | |
| Decoupling Artifacts | Residual | Optimal | Optimize |
| Processing Artifacts | Exponential Window Function | Positive lb (e.g., +30 Hz) mathematically widens peaks[6] | Apply Gaussian window (gb > 0, lb < 0)[6] |
Table 2:
| Property | Impact on | ||
| Spin Quantum Number (I) | 1/2 | 1/2 | None (Immune to quadrupolar broadening). |
| Chemical Shift Range | ~14 ppm | >800 ppm[3] | Hyper-responsive to environment; easily falls into intermediate exchange[3]. |
| Gyromagnetic Ratio ( | 42.58 MHz/T | 40.05 MHz/T[8] | High |
| Natural Abundance | 99.98% | 100%[8] | High sensitivity, but prone to severe homonuclear ( |
Part 5: References
-
Using O2 to probe membrane immersion depth by 19F NMR - PMC , nih.gov. 1
-
Fluorine-19 NMR Spectra Troubleshooting Center , Benchchem. 5
-
A suite of 19F based relaxation dispersion experiments to assess biomolecular motions , nih.gov. 7
-
19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC , nih.gov. 3
-
Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization , ChemRxiv. 8
-
Ultrafast 19F MAS NMR , nsf.gov.4
-
Weiguo Hu | UMass Nuclear Magnetic Resonance (NMR) Labs , umass.edu. 6
-
Fluorinated Paramagnetic Complexes: Sensitive and Responsive Probes for Magnetic Resonance Spectroscopy and Imaging - Frontiers , frontiersin.org. 2
Sources
- 1. Using O2 to probe membrane immersion depth by 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fluorinated Paramagnetic Complexes: Sensitive and Responsive Probes for Magnetic Resonance Spectroscopy and Imaging [frontiersin.org]
- 3. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Weiguo Hu | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 7. A suite of 19F based relaxation dispersion experiments to assess biomolecular motions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Troubleshooting Side Reactions in β-Trifluoromethyl Amine Synthesis
Welcome to the Advanced Technical Support Center. As application scientists and process chemists, we understand that installing a trifluoromethyl (–CF₃) group adjacent to an amine is fraught with kinetic and thermodynamic hurdles. While β-trifluoromethyl amines are highly prized in drug development for their enhanced metabolic stability and basicity-modulating properties, their synthesis via photoredox catalysis, umpolung additions, or copper-mediated pathways frequently yields complex mixtures.
This guide is designed to deconstruct the causality behind common side reactions—such as iodo-trifluoromethylation, imine elimination, and regiochemical scrambling—and provide self-validating protocols to ensure experimental success.
Mechanistic Overview of Reaction Pathways
To troubleshoot effectively, we must first map the divergence points where reactive intermediates partition into undesired pathways. The diagram below illustrates the critical junctures in the photocatalytic synthesis of β-trifluoromethyl amines.
Fig 1: Photocatalytic β-trifluoromethyl amine synthesis pathways and major side reactions.
Diagnostic FAQ: Causality & Corrective Actions
Q1: During the photocatalytic amino-trifluoromethylation of styrenes, I am observing up to 10% of an iodo-trifluoromethylated byproduct. What is causing this, and how can I suppress it? Causality: This is a classic kinetic trapping issue. When using the Togni reagent as your electrophilic CF₃ radical source, the hypervalent iodine backbone decomposes during the photoredox cycle, generating iodine radicals or electrophilic iodine species in situ. If the concentration of these iodine species is high, they will competitively trap the benzylic radical intermediate faster than your bulky nitrogen nucleophile (e.g., phenylhydrazines) can achieve C–N bond formation. Corrective Action:
-
Syringe Pump Addition: Introduce the Togni reagent slowly via a syringe pump to maintain a low steady-state concentration of iodine byproducts.
-
Reagent Substitution: If the problem persists, switch to an iodine-free CF₃ source, such as the Umemoto reagent or Langlois' reagent (CF₃SO₂Na), though this will require re-optimizing the photoredox potential of your catalyst.
Q2: My umpolung addition of trifluoromethyl imines to α,β-unsaturated systems yields poor regioselectivity, resulting in unwanted regioisomers. How can I steer the reaction to the desired product? Causality: Aliphatic and electron-deficient aryl trifluoromethyl imines are highly reactive. In the absence of sufficient steric shielding in the transition state, the nucleophilic addition lacks discrimination between the α- and γ-positions of the unsaturated system, leading to compromised chemoselectivity and regioselectivity[1]. Corrective Action: Introduce sterically demanding additives that temporarily coordinate and shield the undesired electrophilic sites. The addition of mesitol (1.0–2.0 equiv.) or the use of sterically bulky N-terphenyl catalysts has been proven to efficiently suppress these side reactions and restore perfect chemo- and regioselectivity[1].
Q3: In copper-mediated N-trifluoromethylation reactions, I am isolating significant amounts of imine byproducts instead of the desired amine. Why is the C-N/C-CF₃ bond failing to stabilize? Causality: Imine formation is an elimination side-reaction driven by thermodynamics. We have determined that this occurs via two distinct pathways: an intramolecular retro-ene-type reaction (often thermally driven in the absence of copper), or a catalyzed β-hydride elimination process proceeding directly from the transient copper intermediate[2]. Corrective Action: Lower the reaction temperature to arrest the retro-ene pathway. If β-hydride elimination is the primary culprit, switch to a more rigid bidentate ligand to saturate the copper coordination sphere, thereby preventing the necessary syn-coplanar geometry required for β-hydride elimination.
Quantitative Troubleshooting Matrix
Use the following data matrix to cross-reference your analytical signatures with the appropriate optimization strategies.
| Side Reaction | Analytical Signature | Primary Cause | Optimization Strategy |
| Iodo-trifluoromethylation | ¹⁹F NMR: Shift to ~ -60 ppmMS: +126 Da (Iodine mass) | In situ generation of I• from Togni reagent outcompeting N-nucleophile. | Slow addition of Togni reagent; switch to Umemoto reagent. |
| Imine Byproducts | ¹H NMR: ~ 8.0 ppm (CH=N)MS: -2 Da from target mass | β-hydride elimination via Cu-intermediate or thermal retro-ene reaction[2]. | Reduce temperature; utilize rigid bidentate ligands to block β-hydride elimination. |
| Regioisomer Scrambling | ¹⁹F NMR: Multiple peaks in the -65 to -75 ppm range | Lack of steric shielding in the transition state during umpolung addition[1]. | Add 1.0–2.0 equiv. mesitol; utilize bulky N-terphenyl catalysts. |
| Substrate Decomposition | TLC: Baseline streakingYield: < 10% | Over-oxidation of electron-rich anilines by the excited state photocatalyst. | Switch to a less oxidizing photocatalyst (e.g., Ir(ppy)₃ instead of Ru-based complexes). |
Standardized Self-Validating Protocol
To ensure reproducibility and minimize side reactions, follow this standardized methodology for the Photocatalytic Amino-Trifluoromethylation of Alkenes . This protocol integrates self-validating checkpoints to confirm intermediate success before proceeding.
Fig 2: Standardized self-validating workflow for photoredox amino-trifluoromethylation.
Step-by-Step Methodology:
1. Preparation & Rigorous Degassing:
-
Action: In a flame-dried Schlenk tube, dissolve the photocatalyst (e.g., Ru(bpy)₃(PF₆)₂, 2 mol%), the alkene substrate (1.0 equiv), and the Togni Reagent (1.2 equiv) in anhydrous Methanol (0.1 M). Perform three consecutive freeze-pump-thaw cycles.
-
Causality: Triplet excited states of photoredox catalysts are highly sensitive to triplet oxygen. O₂ will quench the catalyst and react with the benzylic radical intermediate, leading to oxygenated byproducts.
2. Nucleophile Addition:
-
Action: Backfill the Schlenk tube with Argon. Add the nitrogen nucleophile (e.g., phenylhydrazine derivative, 1.5 equiv) via microsyringe.
-
Checkpoint 1 (Visual Validation): The solution should remain clear and retain the color of the catalyst. An immediate shift to a dark, opaque brown prior to light exposure indicates spontaneous ground-state decomposition of the hydrazine. If this occurs, discard and verify the purity/dryness of your nucleophile.
3. Photoredox Irradiation:
-
Action: Stir the mixture at 25 °C under blue LED (450 nm) irradiation for 16 hours. Ensure a cooling fan is utilized to prevent thermal runaway.
-
Causality: Elevated temperatures (> 35 °C) accelerate the thermal decomposition of the Togni reagent, drastically increasing the rate of iodo-trifluoromethylation side reactions.
4. Reaction Monitoring (Self-Validation):
-
Action: At 16 hours, extract a 50 µL aliquot under Argon, dilute in 0.5 mL CDCl₃, and acquire a crude ¹⁹F NMR spectrum.
-
Checkpoint 2 (Analytical Validation):
-
Success: Complete disappearance of the Togni reagent peak (~ -74 ppm) and the emergence of the β-CF₃ product peak (~ -68 ppm).
-
Failure: A prominent peak at ~ -60 ppm indicates that iodo-trifluoromethylation is outcompeting your nucleophile. If observed, halt the reaction and refer to Q1 in the FAQ.
-
5. Workup & Purification:
-
Action: Quench the reaction with saturated aqueous NaHCO₃ (10 mL), extract with EtOAc (3 × 10 mL), dry over anhydrous Na₂SO₄, and purify via flash column chromatography.
References
-
Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives Source: Chemical Communications (RSC Publishing) URL:[Link]
-
Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Acids via Umpolung Addition of Trifluoromethyl Imines to Carboxylic Acid Derivatives Source: PMC (National Institutes of Health) URL:[Link]
-
Copper‐Mediated N‐Trifluoromethylation of O‐Benzoylhydroxylamines Source: PMC (National Institutes of Health) URL:[Link]
Sources
Method development for quantifying 4,4,4-Trifluoro-3-phenylbutan-1-amine in biological matrices
Welcome to the Bioanalytical Support Center for 4,4,4-Trifluoro-3-phenylbutan-1-amine (CAS: 1369187-82-5)[1]. This hub is designed for researchers and drug development professionals building robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. Rather than providing a generic protocol, this guide deconstructs the chemical nature of the analyte to provide mechanistic troubleshooting, self-validating workflows, and compliance checks aligned with the FDA 2018 Bioanalytical Method Validation (BMV) guidelines[2],[3].
Part 1: Analyte Profiling & Logical Workflow
To develop a reliable assay, we must first understand the molecule. 4,4,4-Trifluoro-3-phenylbutan-1-amine possesses a dual chemical nature:
-
Highly Lipophilic Core : The trifluoromethyl (-CF3) group and phenyl ring drive strong hydrophobic interactions.
-
Polar, Basic Headgroup : The primary amine (-NH2) is easily protonated, making it highly reactive to residual silanols on chromatography columns and prone to volatility in its free-base form[4],[5].
This dichotomy dictates a workflow requiring Mixed-Mode Cation Exchange (MCX) for extraction and specialized chromatography to prevent peak tailing[6].
Figure 1: LC-MS/MS bioanalytical workflow for 4,4,4-Trifluoro-3-phenylbutan-1-amine quantification.
Part 2: Protocol Library & Sample Preparation
Self-Validating Mixed-Mode Cation Exchange (MCX) SPE Protocol
This protocol is designed to eliminate matrix effects while ensuring quantitative recovery by exploiting the basicity of the primary amine[6].
Step-by-Step Methodology:
-
Aliquoting & Spiking : Transfer 200 µL of biological matrix into a clean tube. Spike with 10 µL of a Stable-Isotope-Labeled Internal Standard (SIL-IS) to self-validate recovery and correct for downstream matrix effects.
-
Acidification (Critical Step) : Add 200 µL of 2% Formic Acid in water.
-
Causality: Acidification forces the primary amine into its protonated (cationic) state, ensuring it binds tightly to the sulfonic acid groups on the MCX sorbent.
-
-
Conditioning : Pass 1 mL of Methanol, followed by 1 mL of 2% Formic Acid in water through the MCX cartridge.
-
Loading : Load the pre-treated sample at a controlled flow rate of 1 mL/min.
-
Aqueous Wash : Wash with 1 mL of 2% Formic Acid in water to flush out polar endogenous salts.
-
Organic Wash : Wash with 1 mL of 100% Methanol.
-
Causality: Because the analyte is ionically bound to the resin, this aggressive organic wash safely strips away neutral lipophilic interferences (like phospholipids) without eluting the target compound[6].
-
-
Elution : Elute with 1 mL of 5% Ammonium Hydroxide in Methanol.
-
Causality: The high pH neutralizes the primary amine, breaking the ionic bond and allowing the lipophilic core to carry the molecule into the organic eluate[4].
-
-
Trapping & Evaporation (Critical Step) : Add 10 µL of 1% HCl in Methanol to the eluate before evaporating under nitrogen at 30°C.
-
Causality: Primary amines are highly volatile in their free-base form. The HCl converts the analyte back into a stable, non-volatile hydrochloride salt, preventing evaporative loss[4].
-
-
Reconstitution : Reconstitute in 100 µL of initial mobile phase.
Part 3: Troubleshooting Desk & FAQs
Q1: Why am I observing severe peak tailing and poor retention on a standard C18 column?
Causality : Primary amines are notorious for undergoing secondary ionic interactions with unreacted silanol groups on standard silica-based reversed-phase columns, leading to peak smearing and poor retention[5]. Actionable Solution :
-
Option A (HILIC) : Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC provides excellent retention for polar amines and uses highly organic mobile phases, which dramatically enhances ESI-MS sensitivity[7].
-
Option B (High-pH Reversed-Phase) : Use a pH-stable hybrid C18 column with a mobile phase of 10 mM Ammonium Bicarbonate (pH 10). At this pH, the primary amine is deprotonated (neutralized), eliminating silanol interactions and increasing lipophilic retention.
Q2: My internal standard response drops significantly in certain patient samples. How do I fix this?
Causality : This is a classic sign of ion suppression caused by matrix effects, typically due to co-eluting glycerophospholipids competing for charge in the ESI source[6]. Actionable Solution : Ensure your SPE organic wash step (Step 6) uses a full 1 mL of 100% Methanol to thoroughly flush out phospholipids. Additionally, adjust your chromatographic gradient to ensure the analyte elutes outside the late-eluting phospholipid window.
Q3: What are the optimal MS/MS parameters for this compound?
Causality : The molecule ionizes efficiently in Positive Electrospray Ionization (ESI+) due to the basic amine. Fragmentation is driven by the predictable loss of the amine and the trifluoromethyl group.
Table 1: Optimized LC-MS/MS Quantitative Parameters
| Parameter | Optimized Value | Mechanistic Rationale |
| Ionization Mode | Positive ESI (ESI+) | Protonates the primary amine to form the[M+H]+ ion. |
| Precursor Ion | m/z 204.1 | Corresponds to the [M+H]+ of C10H12F3N. |
| Quantifier Transition | m/z 204.1 → 187.1 | Driven by the highly favorable neutral loss of ammonia (NH3, -17 Da). |
| Qualifier Transition | m/z 204.1 → 135.1 | Driven by the cleavage and loss of the trifluoromethyl group (-CF3). |
| Collision Energy (CE) | 15 eV (Quant) / 25 eV (Qual) | Optimized for maximum fragmentation efficiency without excessive ion scattering. |
Part 4: Compliance Hub (FDA 2018 BMV Guidelines)
To ensure your assay is suitable for clinical pharmacology, bioavailability, or toxicokinetic studies, it must be validated against the FDA 2018 Bioanalytical Method Validation guidelines[2],[8]. A self-validating assay must continuously monitor these metrics across all runs.
Table 2: FDA 2018 BMV Acceptance Criteria Summary [3]
| Validation Parameter | FDA 2018 Acceptance Criteria Thresholds |
| Calibration Curve Accuracy | ±15% of nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). |
| QC Accuracy (Intra/Inter-run) | ±15% of nominal concentration (±20% at LLOQ) for all Quality Control levels. |
| QC Precision (CV%) | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). |
| Selectivity / Blank Interference | Interfering peak response in blank matrix must be <20% of LLOQ and <5% of the IS response. |
| Matrix Effect | The IS-normalized matrix factor must have a CV ≤15% across 6 independent matrix lots. |
| Carryover | Peak area in a blank sample immediately following the ULOQ must be <20% of LLOQ. |
References
-
FDA issues final guidance on bioanalytical method validation Source: gabionline.net URL:[Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation Source: resolvemass.ca URL:[Link]
-
Bioanalytical Method Validation Guidance for Industry Source: fda.gov URL:[Link]
-
Solid phase extraction of amines Source: researchgate.net URL:[Link]
-
A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis Source: nih.gov URL:[Link]
-
A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic Source: nih.gov URL:[Link]
Sources
- 1. 4,4,4-trifluoro-3-phenylbutan-1-amine | 1369187-82-5 [sigmaaldrich.com]
- 2. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
Validation & Comparative
Comparative Pharmacological Guide: Amphetamine vs. 4,4,4-Trifluoro-3-phenylbutan-1-amine (TFPBA) Scaffolds
Here is a comprehensive comparative guide analyzing the pharmacological divergence between the classic phenethylamine scaffold and modern fluorinated, γ-branched amines.
Executive Summary & Mechanistic Divergence
In modern drug discovery, the structural evolution of primary amines dictates their biological trajectory. Amphetamine (1-phenylpropan-2-amine) represents the archetypal α-methylphenethylamine, functioning as a direct central nervous system (CNS) stimulant. Its structure is perfectly tuned to hijack monoamine transporters and activate intracellular trace amine-associated receptor 1 (TAAR1)[1].
Conversely, 4,4,4-Trifluoro-3-phenylbutan-1-amine (TFPBA) represents a paradigm shift. By shifting the phenyl ring to the γ-position and introducing a terminal trifluoromethyl (
Structural Pharmacology & Target Engagement
Amphetamine: The TAAR1 Agonist
Amphetamine's biological activity relies on its ability to act as a "false neurotransmitter." The α-methyl group provides just enough steric hindrance to slow degradation by monoamine oxidase (MAO) while allowing the molecule to be transported into the presynaptic terminal via the Dopamine Transporter (DAT). Once intracellular, amphetamine binds to TAAR1, a G-protein coupled receptor. This coupling activates
TFPBA: The RIPK1/PP2A Pharmacophore
TFPBA completely abandons the TAAR1 pathway. The terminal
Comparative Biological Activity Profile
The following table summarizes the quantitative and qualitative pharmacological differences between the two structural classes.
| Parameter | Amphetamine | 4,4,4-Trifluoro-3-phenylbutan-1-amine (TFPBA) |
| Structural Class | ||
| Primary Biological Target | TAAR1, VMAT2, DAT/NET/SERT | RIPK1 (Kinase), PP2A (Phosphatase) [As a pharmacophore] |
| Mechanism of Action | TAAR1 agonism; DAT reversal & monoamine efflux | Allosteric kinase inhibition; Phosphatase modulation |
| Metabolic Vulnerability | Susceptible to oxidative deamination (MAO) | Highly resistant (steric shielding via |
| Lipophilicity ( | Low/Moderate (Rapid BBB diffusion) | High (Extended target residence time) |
| Primary Utility | CNS Stimulant (ADHD, Narcolepsy) | Synthetic building block for targeted therapeutics |
Visualizing the Pharmacological Pathways
Caption: Amphetamine-induced TAAR1 signaling cascade leading to DAT-mediated monoamine efflux.
Caption: TFPBA-derived compounds inhibit RIPK1 autophosphorylation, preventing necrosome formation.
Experimental Methodologies: Self-Validating Protocols
To objectively evaluate the divergent biological activities of these compounds, researchers must employ orthogonal, self-validating assays. The protocols below are designed to isolate the specific mechanism of action for each structural class.
Protocol A: Validation of Amphetamine-Mediated DAT Reversal (Efflux Assay)
Causality Principle: To prove that a compound acts as an amphetamine-like releaser rather than a simple reuptake inhibitor (like cocaine), we must measure the active efflux of intracellular monoamines.
-
Synaptosome Preparation: Isolate striatal synaptosomes from murine models using sucrose density gradient centrifugation.
-
Isotope Loading: Incubate synaptosomes with
-dopamine for 30 minutes at 37°C to load the intracellular vesicles via VMAT2. -
Baseline Wash: Wash the preparation extensively with oxygenated Krebs-Ringer buffer to remove extracellular radioligand.
-
Compound Application: Apply 10 µM Amphetamine (Test) vs. 10 µM Cocaine (Negative Control for efflux).
-
Quantification: Collect fractions every 2 minutes. Amphetamine will cause a massive spike in
-dopamine in the superfusate due to TAAR1-mediated DAT reversal[1], whereas the reuptake inhibitor will not.
Protocol B: Validation of TFPBA-Derivative RIPK1 Inhibition (Necroptosis Assay)
Causality Principle: Tumor Necrosis Factor
-
Cell Culture & Seeding: Seed HT-29 human colorectal adenocarcinoma cells (which express high levels of RIPK3 and MLKL) in a 96-well plate at
cells/well. -
Apoptosis Blockade: Pre-treat cells with 20 µM zVAD-fmk (a pan-caspase inhibitor). Why? Inhibiting caspase-8 prevents the cleavage of RIPK1, forcing the cell to rely on the RIPK1/RIPK3 necrosome pathway for death[4].
-
Compound Incubation: Add the TFPBA-derived test compound at varying concentrations (1 nM to 10 µM) for 1 hour.
-
Necroptosis Induction: Add 20 ng/mL TNF
and 100 nM Smac mimetic (to degrade cIAPs). This combination (TSZ) reliably induces necroptosis. -
Orthogonal Validation:
-
Phenotypic Readout: After 24 hours, measure cell viability using a luminescent ATP assay (e.g., CellTiter-Glo). TFPBA-derivatives will rescue ATP levels by preventing cell lysis.
-
Mechanistic Readout: Lyse a parallel set of cells and perform a Western blot for phospho-RIPK1 (Ser166) . A true TFPBA-derived RIPK1 inhibitor will show a dose-dependent ablation of the Ser166 band, proving target engagement at the kinase domain.
-
References
-
Title: Triazolopyridinyl compounds as kinase inhibitors (WO2022086828A1) Source: Google Patents / WIPO URL: [2]
-
Title: Modulators of protein phosphatase 2a (pp2a) and methods using same (EP4288412A1) Source: Google Patents / EPO URL: [3]
-
Title: Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains Source: NIH / PMC URL: [1]
-
Title: Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases Source: NIH / PMC URL: [4]
Sources
- 1. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2022086828A1 - Triazolopyridinyl compounds as kinase inhibitors - Google Patents [patents.google.com]
- 3. EP4288412A1 - Modulators of protein phosphatase 2a (pp2a) and methods using same - Google Patents [patents.google.com]
- 4. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Phenylalkylamines
This guide provides an in-depth comparative analysis of the metabolic stability of fluorinated versus non-fluorinated phenylalkylamines. Designed for researchers, scientists, and drug development professionals, this document elucidates the fundamental principles of how fluorination impacts metabolic fate, supported by experimental data and detailed protocols for validation.
Introduction: The Metabolic Hurdle in Drug Development
Phenylalkylamines constitute a core scaffold in numerous therapeutic agents. Their journey from administration to therapeutic action is often intercepted by metabolic processes, primarily occurring in the liver. The Cytochrome P450 (CYP) superfamily of enzymes is the principal catalyst for Phase I metabolism, which functionalizes compounds for subsequent elimination.[1][2][3][4] The rate and site of this metabolism dictate a drug's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.
A significant challenge in drug design is the presence of "metabolic soft spots"—positions on a molecule that are particularly susceptible to enzymatic attack. For phenylalkylamines, the aromatic ring is a common site of such vulnerability. This guide explores a powerful and widely adopted medicinal chemistry strategy: the strategic incorporation of fluorine to enhance metabolic stability.[5][6][7] We will delve into the mechanistic underpinnings of this strategy and provide the experimental framework to validate its efficacy.
The Unique Role of Fluorine in Medicinal Chemistry
The substitution of a hydrogen atom with fluorine is a cornerstone of modern drug design, and for good reason. Fluorine's unique properties—its small van der Waals radius (1.47 Å vs. 1.20 Å for hydrogen) and its status as the most electronegative element—allow it to significantly alter a molecule's properties without introducing substantial steric bulk.[8][9]
The primary rationale for fluorination in the context of metabolic stability is to block sites of oxidative metabolism.[10][11][12] This is often simplistically attributed to the strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond. However, the more scientifically rigorous explanation lies in fluorine's profound electronic influence.[13][14] As a potent electron-withdrawing group, fluorine decreases the electron density of the aromatic ring, deactivating it towards the initial electrophilic attack by the activated heme-iron center of CYP enzymes.[10][13] This deactivation raises the energy barrier for oxidation, thereby slowing or preventing metabolism at that site.
Beyond metabolic blocking, fluorination can also modulate other crucial physicochemical properties such as acidity/basicity (pKa) and lipophilicity, which can indirectly influence a compound's interaction with metabolic enzymes and its overall pharmacokinetic profile.[6][8][11][12]
Metabolic Pathways: The Fate of Phenylalkylamines
The metabolism of non-fluorinated phenylalkylamines is typically dominated by several key CYP-mediated oxidative pathways. Understanding these pathways is critical to identifying the metabolic liabilities that fluorination can address.
-
Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring, often at the para-position, is a very common metabolic route.
-
N-Dealkylation: The removal of alkyl groups from the amine nitrogen.
-
α-Carbon Hydroxylation: Hydroxylation of the carbon atom adjacent to the nitrogen, which can lead to deamination.
The specific CYP isoforms involved can vary but often include CYP2D6 and CYP3A4, two of the most important drug-metabolizing enzymes in humans.[2][15][16]
Caption: Common CYP450-mediated metabolic pathways for phenylalkylamines.
Comparative Analysis: The Impact of Aromatic Fluorination
Strategic placement of fluorine on the phenyl ring can dramatically alter the metabolic profile of a phenylalkylamine. By replacing a hydrogen at a position susceptible to hydroxylation (e.g., the para-position), that metabolic pathway can be effectively blocked.[8][10] This forces the metabolic machinery to either abandon the molecule or seek alternative, often slower, routes of metabolism.
The result is a marked improvement in metabolic stability, which is quantifiable through key pharmacokinetic parameters.
Table 1: Comparative Metabolic Stability Data (Illustrative)
| Compound ID | Structure | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Major Metabolite(s) Observed |
| PA-1 | Non-Fluorinated Phenylalkylamine | 15 | 46.2 | para-Hydroxyphenylalkylamine |
| PA-1F | para-Fluoro Phenylalkylamine | > 60 | < 11.6 | N-Dealkylated Metabolite |
Data is illustrative and derived from typical results seen in human liver microsome assays. The increased half-life and decreased clearance for PA-1F demonstrate enhanced metabolic stability. The shift in the major metabolite confirms that aromatic hydroxylation was successfully blocked.
Experimental Validation: Protocols & Methodologies
Objective comparison requires robust and reproducible experimental data. The following protocols outline the standard industry workflows for assessing metabolic stability and identifying metabolites.
Experiment 1: In Vitro Metabolic Stability Assay
Causality Behind Experimental Choices: This assay is the workhorse for early-stage metabolic assessment. We use liver microsomes because they are a cost-effective and well-characterized subcellular fraction containing a high concentration of Phase I CYP enzymes.[1][3] The disappearance of the parent compound over time in the presence of the essential cofactor NADPH provides a direct measure of its metabolic liability.[3][17]
Caption: Standard workflow for an in vitro microsomal stability assay.
Detailed Step-by-Step Protocol:
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[5]
-
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Test Compounds (10 mM in DMSO)
-
NADPH Regenerating System (or 1 mM NADPH solution)
-
Internal Standard (IS) in Acetonitrile (e.g., a structurally similar, stable compound)
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
-
-
Procedure:
-
Preparation: Thaw HLM at 37°C and dilute to a working concentration of 1 mg/mL protein in cold phosphate buffer. Keep on ice. Prepare test compound working solutions by diluting the 10 mM stock into the buffer to achieve a final incubation concentration of 1 µM.
-
Incubation Setup: In a 96-well plate, add the test compound working solution. Include positive controls (e.g., Verapamil, a compound with known high metabolism) and negative controls (incubations without NADPH).
-
Pre-incubation: Add the diluted HLM solution to the wells. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Reaction Initiation: Start the metabolic reaction by adding a pre-warmed NADPH solution to all wells (except the negative controls).
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing the internal standard. The t=0 sample is taken immediately after adding NADPH.
-
Sample Processing: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method, normalizing the peak area of the analyte to the peak area of the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Plot the natural logarithm (ln) of the % remaining versus time.
-
The slope of the linear regression line of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg protein/mL).
-
Experiment 2: Metabolite Identification
Causality Behind Experimental Choices: Simply knowing a compound is stable isn't enough; we must confirm why. Metabolite identification using high-resolution mass spectrometry (LC-MS/MS) allows us to verify that the intended metabolic pathway was blocked and to check for the emergence of new, unexpected metabolic routes.[18][19][20] By comparing samples from early and late incubation time points, we can pinpoint new mass signals corresponding to metabolites.
Caption: Logical workflow for identifying metabolites using LC-MS/MS.
Methodology Overview:
-
Sample Selection: Analyze the t=0 and the final time point (e.g., t=45 min) samples from the microsomal stability assay.
-
LC-MS/MS Acquisition: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to analyze the samples.[20][21] The instrument acquires full scan MS data to detect all ions and data-dependent MS/MS data to fragment the most intense ions.
-
Data Processing: Utilize metabolite identification software to compare the chromatograms of the t=0 and t=45 min samples. The software searches for new peaks in the later time point that are absent or significantly smaller in the t=0 sample.
-
Structure Elucidation:
-
Mass Shift: Determine the mass difference between the parent compound and the potential metabolite. A mass shift of +15.9949 Da is indicative of a hydroxylation event.
-
Fragmentation Analysis: Compare the MS/MS fragmentation pattern of the metabolite with that of the parent compound. Common fragments confirm the core structure is intact, while shifts in fragment masses can help pinpoint the location of the modification.
-
Conclusion
The strategic incorporation of fluorine is a highly effective and validated strategy for enhancing the metabolic stability of phenylalkylamines. By leveraging fluorine's potent electron-withdrawing properties, medicinal chemists can "shield" metabolically vulnerable aromatic rings from CYP450-mediated oxidation.[8][10][13] This typically translates into a longer in vivo half-life and improved bioavailability.
However, this guide underscores that theoretical design must always be paired with rigorous experimental validation. The in vitro microsomal stability and metabolite identification assays detailed herein represent the industry-standard approach for confirming the metabolic fate of new chemical entities. By employing these self-validating systems, drug development professionals can make informed decisions, accelerating the progression of more robust and effective drug candidates.
References
-
The Role of Small Molecules Containing Fluorine Atoms - Encyclopedia.pub. (2024). Encyclopedia.pub. Available at: [Link]
-
G. S. Hangauer, "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective," Journal of Medicinal Chemistry, 2026. Available at: [Link]
-
E. P. Gillis, K. J. Eastman, M. D. Hill, D. J. Donnelly, N. A. Meanwell, "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications," Molecules, 2022. Available at: [Link]
-
S. Purser, P. R. Moore, S. Swallow, V. Gouverneur, "The role of fluorine in medicinal chemistry," Chemical Society Reviews, 2008. Available at: [Link]
-
D. S. Tikhonov, Y. Z. Yuchi, B. S. Zhorov, "Phenylalkylamines in calcium channels: computational analysis of experimental structures," Journal of Computer-Aided Molecular Design, 2020. Available at: [Link]
-
Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. Available at: [Link]
-
M. K. J. Le-Huu, B. Lindeke, U. K. Olsson, "Cytochrome P-455 nm complex formation in the metabolism of phenylalkylamines. XII. Enantioselectivity and temperature dependence in microsomes and reconstituted cytochrome P-450 systems from rat liver," Acta Pharmaceutica Suecica, 1985. Available at: [Link]
-
L. Zhang, D. F. B. G. de Azevedo, "Metabolite identification and quantitation in LC-MS/MS-based metabolomics," Trends in Analytical Chemistry, 2017. Available at: [Link]
-
T. A. G. M. H. van den Bergh, D. C. H. Gijsen, "Metabolism and Toxicity of Fluorine Compounds," Chemical Research in Toxicology, 2021. Available at: [Link]
-
S. K. Singh, M. C. Singh, "Bioanalytical Method Development –Determination of Drugs in Biological Fluids," Journal of Pharmaceutical Science and Technology, 2011. Available at: [Link]
-
V. A. Soloshonok, "Fluorine as a key element in modern drug discovery and development," LE STUDIUM, 2018. Available at: [Link]
-
Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies. (2025). ManTech Publications. Available at: [Link]
-
How Is Fluorine Used in the Medical Field? (2025). Inhance Technologies. Available at: [Link]
-
S. P. Preissner, "Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs," Pharmaceuticals, 2023. Available at: [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. Available at: [Link]
-
Fluorinated and non-fluorinated phenylcycloalkylamines. (n.d.). ResearchGate. Available at: [Link]
-
metabolic stability in liver microsomes. (n.d.). Mercell. Available at: [Link]
-
U. Karst, "Electrochemistry and LC–MS for Metabolite Generation and Identification: Tools, Technologies and Trends," LCGC International, 2020. Available at: [Link]
-
Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil: CYP 450 isoforms and verapamil metabolism. (2025). ResearchGate. Available at: [Link]
-
G. C. Scarduelli, "Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)," Molecules, 2023. Available at: [Link]
-
T. A. T. H. Ha, "Biochemistry, Cytochrome P450," StatPearls, 2023. Available at: [Link]
-
Public LC-Orbitrap-MS/MS Spectral Library for Metabolite Identification. (2020). bioRxiv. Available at: [Link]
-
Y. Wang, et al., "Systematic Identification of Characteristic Metabolites and Analysis of Quality and Metabolomic Profiles of Yunnan Kucha White Tea," Foods, 2026. Available at: [Link]
-
G. S. Hangauer, "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective," Journal of Medicinal Chemistry, 2026. Available at: [Link]
-
R. R. M. van der Heijden, "Bioanalytical Methods for the Quantification of Therapeutic Monoclonal Antibodies and Their Application in Clinical Pharmacokinetic Studies," Journal of Pharmaceutical and Biomedical Analysis, 2010. Available at: [Link]
-
S. K. Singh, M. C. Singh, "Metabolite Identification by Mass Spectrometry," International Journal of Pharmaceutical Research and Allied Sciences, 2016. Available at: [Link]
-
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Available at: [Link]
-
G. R. S. S. T. R. A. Branch, "Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil," British Journal of Clinical Pharmacology, 2000. Available at: [Link]
Sources
- 1. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. mdpi.com [mdpi.com]
- 3. mttlab.eu [mttlab.eu]
- 4. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 7. inhancetechnologies.com [inhancetechnologies.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]
- 10. The Role of Small Molecules Containing Fluorine Atoms | Encyclopedia MDPI [encyclopedia.pub]
- 11. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ClinPGx [clinpgx.org]
- 17. mercell.com [mercell.com]
- 18. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. admin.mantechpublications.com [admin.mantechpublications.com]
- 20. ijpras.com [ijpras.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Validating the enantiomeric purity of 4,4,4-Trifluoro-3-phenylbutan-1-amine
Validating the Enantiomeric Purity of 4,4,4-Trifluoro-3-phenylbutan-1-amine: A Comparative Analytical Guide
The structural complexity of 4,4,4-Trifluoro-3-phenylbutan-1-amine presents a unique analytical challenge. As a chiral primary amine bearing a trifluoromethyl (–CF₃) group at the C3 stereocenter, it is a highly valuable building block in drug development due to the –CF₃ group's ability to enhance lipophilicity and metabolic stability. However, primary amines are notoriously difficult to resolve chromatographically due to non-specific secondary interactions with stationary phases.
This guide objectively compares three leading analytical platforms—Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), and ¹⁹F Nuclear Magnetic Resonance (NMR)—to establish the most robust, self-validating methodology for determining its enantiomeric excess (ee%).
Chromatographic Resolution: SFC vs. HPLC
Historically, Normal-Phase HPLC has been the standard for chiral separations. However, basic primary amines frequently exhibit severe peak tailing on traditional silica-based Chiral Stationary Phases (CSPs) due to strong hydrogen bonding and electrostatic interactions with residual silanols.
The SFC Advantage (Causality): Supercritical Fluid Chromatography (SFC) replaces liquid hexane with supercritical carbon dioxide (sCO₂). Because sCO₂ possesses higher diffusivity and lower viscosity than liquid solvents, mass transfer kinetics are significantly accelerated. When paired with a cyclofructan-based CSP and polar modifiers (methanol with basic additives), SFC suppresses non-enantioselective interactions, yielding superior peak symmetries and drastically reducing analysis times compared to HPLC .
Protocol A: Self-Validating SFC Workflow
This protocol utilizes a self-validating system where system suitability is mathematically proven prior to sample analysis.
-
System Suitability Test (The Validation Step): Inject a racemic standard of 4,4,4-Trifluoro-3-phenylbutan-1-amine (1 mg/mL). You must confirm a baseline resolution (
) and a tailing factor ( ) between 0.9 and 1.2. If , the system is invalid for ee% determination, and modifier ratios must be adjusted. -
Column Selection: Equip the system with a Cyclofructan-based CSP (e.g., Larihc CF6-P, 250 × 4.6 mm, 5 µm). Causality: Cyclofructans possess crown ether moieties that form highly specific, stereoselective hydrogen-bonding complexes with primary amines.
-
Mobile Phase Preparation: Use sCO₂ with 20% Methanol. Critically, add 0.2% Triethylamine (TEA) and 0.3% Trifluoroacetic acid (TFA) to the methanol. Causality: This specific additive combination forms a volatile ion pair that masks active sites on the CSP without destroying enantioselectivity.
-
Acquisition: Run at a flow rate of 3.0 mL/min, 120 bar backpressure, and 35 °C. Detect via UV at 210 nm.
-
Sample Analysis: Inject the enantiopure sample. Calculate ee% by integrating the area under the curve (AUC) of the major vs. minor peaks.
Self-validating chromatographic workflow for enantiomeric excess determination.
Spectroscopic Resolution: ¹⁹F NMR via Chiral Derivatization
While chromatography relies on physical separation, the native –CF₃ group on 4,4,4-Trifluoro-3-phenylbutan-1-amine provides a perfect handle for orthogonal spectroscopic validation via ¹⁹F NMR .
The NMR Advantage (Causality): By reacting the primary amine with a Chiral Derivatizing Agent (CDA) such as (R)-Mosher's Acid Chloride (MTPA-Cl), the enantiomers are converted into diastereomeric amides. Depending on the absolute configuration of the amine (R vs. S), the phenyl ring of the MTPA moiety will be spatially oriented either towards or away from the native –CF₃ group. The magnetic anisotropy (ring current) of this phenyl ring differentially shields the fluorine atoms, resulting in distinct, baseline-separated ¹⁹F chemical shifts (Δδ) for the (R,R) and (S,R) diastereomers .
Protocol B: Self-Validating ¹⁹F NMR Assay
-
Control Derivatization (The Validation Step): Derivatize the racemic amine standard with (R)-MTPA-Cl. Acquire the spectrum and verify that two distinct –CF₃ signals appear with exactly a 1:1 integration ratio. Causality: This proves that the derivatization reaction went to completion without kinetic resolution (bias towards one enantiomer), validating the assay.
-
Sample Derivatization: In a dry NMR tube, dissolve 0.05 mmol of the enantiopure amine in 0.5 mL of anhydrous CDCl₃. Add 0.1 mmol of deuterated pyridine (acid scavenger) and 0.06 mmol of (R)-(-)-MTPA-Cl.
-
Incubation: Allow the reaction to proceed at room temperature for 1 hour to ensure complete amide bond formation.
-
Acquisition (Critical Step): Acquire the ¹⁹F NMR spectrum at 376 MHz (or higher) using broadband ¹H decoupling (¹⁹F{¹H}). Causality: The –CF₃ group is adjacent to a chiral methine proton (–CH(Ph)–). Scalar coupling (J-coupling) will naturally split the ¹⁹F signal into a doublet. Proton decoupling collapses this doublet into a sharp singlet, doubling the signal-to-noise ratio and preventing peak overlap between the major and minor diastereomers .
-
Data Analysis: Integrate the distinct singlets to calculate the ee%.
Quantitative Performance Comparison
The following table synthesizes the operational and performance metrics of the three methodologies when applied specifically to fluorinated primary amines.
| Performance Metric | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) | ¹⁹F NMR (Mosher’s Derivatization) |
| Resolution Mechanism | Chiral Stationary Phase (Cyclofructan) | Chiral Stationary Phase (Normal Phase) | Diastereomeric chemical shift (Δδ) |
| Analysis Time | 3 – 5 minutes | 15 – 30 minutes | ~1 hour (including derivatization) |
| Peak Symmetry | Excellent (Tailing factor < 1.2) | Moderate to Poor (Tailing factor > 1.5) | N/A (Sharp singlets via decoupling) |
| Solvent Consumption | Very Low (Recycled CO₂) | High (Hexane/IPA mixtures) | Minimal (0.5 mL CDCl₃ per sample) |
| Background Interference | Low (UV detection) | Low (UV detection) | Zero (No background ¹⁹F in solvents) |
| Primary Application | High-throughput ee% screening | Legacy method validation | Absolute configuration & Orthogonal check |
Conclusion & Strategic Recommendation
For the routine validation of 4,4,4-Trifluoro-3-phenylbutan-1-amine, SFC is the superior chromatographic choice due to its ability to handle basic primary amines without the severe peak tailing associated with HPLC. However, because chromatographic elution orders cannot definitively prove 3D spatial arrangement, ¹⁹F{¹H} NMR via Mosher's derivatization must be used as an orthogonal, self-validating technique to confirm absolute configuration and verify the ee% without the risk of co-eluting chromatographic impurities.
References
-
LCGC International . "Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC." Available at: [Link]
-
Massachusetts Institute of Technology (DSpace@MIT) . "Simultaneous Chirality Sensing of Multiple Amines by 19F NMR." Available at:[Link]
-
National Institutes of Health (NIH) . "Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance." Available at: [Link]
-
ACS Publications . "Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols." Available at:[Link]
The Definitive Guide to Synthesizing Chiral β-Trifluoromethyl Amines: A Comparative Analysis
The strategic incorporation of the trifluoromethyl (–CF₃) group is a cornerstone of modern medicinal chemistry. By modulating lipophilicity, increasing metabolic stability, and tuning the pKa of adjacent basic centers, the –CF₃ moiety dramatically alters pharmacokinetic profiles. Among fluorinated building blocks, chiral β-trifluoromethyl amines are particularly valuable, yet their asymmetric synthesis presents significant challenges due to the strong electron-withdrawing nature of the –CF₃ group and the inherent instability of the trifluoromethyl anion.
As an Application Scientist, I have evaluated the three most robust synthetic methodologies for accessing these motifs: Asymmetric Hydrogenation of Enamines , Diastereoselective Nucleophilic Trifluoromethylation , and Radical-Mediated Trifluoromethylazidation . This guide objectively compares these routes, detailing the mechanistic causality behind experimental choices and providing self-validating protocols.
Synthetic Strategy Overview
The synthesis of chiral β-CF₃ amines generally falls into three distinct mechanistic paradigms, each balancing reagent accessibility, stereocontrol, and scalability.
Synthetic strategy map comparing three primary routes to chiral β-CF3 amines.
Route 1: Asymmetric Hydrogenation of β-Trifluoromethyl Enamines
Mechanistic Causality
The asymmetric hydrogenation of β-trifluoromethyl enamines provides direct access to chiral β-amino derivatives[1]. However, the –CF₃ group exerts a powerful inductive electron-withdrawing effect, significantly reducing the nucleophilicity of the enamine double bond and its ability to coordinate with transition metal centers. To overcome this, highly electrophilic cationic metal precursors (typically Rhodium or Iridium) paired with electron-rich, sterically demanding chiral bidentate phosphine ligands (e.g., Josiphos or BINAP derivatives) are required. High hydrogen pressure is often necessary to drive the catalytic cycle forward and prevent catalyst deactivation.
Standard Experimental Protocol
Self-Validation Check: The conversion can be monitored by crude ¹⁹F NMR, observing the shift from the vinylic –CF₃ resonance (typically around -65 ppm) to the aliphatic –CF₃ resonance (around -72 ppm).
-
Preparation: In an argon-filled glovebox, dissolve the β-trifluoromethyl enamine (1.0 mmol) in anhydrous, degassed methanol (5.0 mL).
-
Catalyst Addition: Add 1.0 mol% of the chiral catalyst complex, e.g., [Rh(COD)(R,R-Me-DuPhos)]BF₄.
-
Hydrogenation: Transfer the mixture to a high-pressure stainless-steel autoclave. Purge the vessel with H₂ gas three times, then pressurize to 50 bar.
-
Reaction: Stir vigorously at room temperature for 24 hours.
-
Workup: Carefully vent the H₂ gas. Filter the reaction mixture through a short pad of silica gel to remove the metal catalyst, eluting with ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude chiral amine, which can be purified via flash chromatography or isolated as a hydrochloride salt.
Route 2: Diastereoselective Nucleophilic Trifluoromethylation
Mechanistic Causality
Direct nucleophilic trifluoromethylation is notoriously difficult because the naked trifluoromethyl anion (CF₃⁻) rapidly undergoes α-elimination to form a highly reactive difluorocarbene (:CF₂) and a fluoride ion[2]. To tame this reactivity, the Ruppert-Prakash reagent (TMSCF₃) is used in conjunction with a mild Lewis base initiator[3].
By utilizing N-tert-butanesulfinyl imines (Ellman's imines), the reaction becomes highly diastereoselective[4]. The chiral sulfinyl group acts as both an activating group and a stereodirecting auxiliary. We specifically use tetrabutylammonium difluorotriphenylsilicate (TBAT) as the initiator rather than TBAF; TBAT provides a controlled, anhydrous release of fluoride, preventing the rapid decomposition of the TMSCF₃ reagent and suppressing background racemic pathways.
Mechanism of diastereoselective nucleophilic trifluoromethylation using Ellman's auxiliary.
Standard Experimental Protocol
Self-Validation Check: Diastereomeric ratio (dr) must be confirmed via crude ¹⁹F NMR prior to deprotection. The sulfinamide adduct will show two distinct –CF₃ signals if diastereomers are present.
-
Activation: To a flame-dried flask containing the chiral N-tert-butanesulfinyl imine (1.0 mmol) in anhydrous THF (5.0 mL) at -78 °C, add TMSCF₃ (1.5 mmol).
-
Initiation: Dropwise add a solution of TBAT (1.1 mmol) in THF.
-
Addition: Stir the mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature over 4 hours.
-
Quenching: Quench the reaction with saturated aqueous NH₄Cl (5 mL) and extract with ethyl acetate (3 x 10 mL). Dry the combined organic layers over Na₂SO₄ and concentrate.
-
Deprotection: Dissolve the crude sulfinamide adduct in a 1:1 mixture of methanol and 4M HCl in dioxane (4.0 mL). Stir at room temperature for 1 hour.
-
Isolation: Evaporate the solvents to afford the enantiopure β-trifluoromethyl amine hydrochloride salt.
Route 3: Radical-Mediated Trifluoromethylazidation & Reduction
Mechanistic Causality
For late-stage functionalization of complex molecules, radical-mediated alkene difunctionalization is unparalleled[5][6]. This route utilizes photoredox catalysis to generate an electrophilic •CF₃ radical from Togni's reagent. The •CF₃ radical adds regioselectively to the less substituted carbon of an alkene, generating a carbon-centered radical. A chiral transition metal catalyst (e.g., a Copper or Iron complex with chiral PyBox ligands) then enantioselectively traps this radical with an azide source (TMSN₃)[6].
The resulting β-CF₃ azide is subsequently reduced to the amine. We utilize the Staudinger reduction (PPh₃/H₂O) rather than catalytic hydrogenation to prevent unwanted defluorination or reduction of other sensitive functional groups in complex substrates[6].
Catalytic cycle for photoredox-mediated trifluoromethylazidation and subsequent reduction.
Standard Experimental Protocol
-
Photocatalytic Azidation: In a vial equipped with a Teflon septum, combine the alkene (1.0 mmol), Togni’s reagent II (1.2 mmol), TMSN₃ (1.5 mmol), Ru(bpy)₃(PF₆)₂ (2 mol%), and the chiral Cu(I)-bisoxazoline catalyst (10 mol%) in a degassed mixture of EtOAc/MeOH.
-
Irradiation: Irradiate the mixture with blue LEDs (450 nm) at room temperature for 12 hours.
-
Azide Isolation: Concentrate and purify via silica gel chromatography to isolate the chiral β-CF₃ azide.
-
Staudinger Reduction: Dissolve the azide in THF (5.0 mL) and add PPh₃ (1.5 mmol) and water (10 equivalents). Stir at room temperature for 8 hours.
-
Workup: Acidify with 1M HCl, wash with ether to remove triphenylphosphine oxide, then basify the aqueous layer with NaOH and extract with DCM to yield the free amine.
Quantitative Data & Performance Comparison
To guide synthetic planning, the following table summarizes the objective performance metrics of the three methodologies based on recent literature standards:
| Synthetic Route | Typical Yield (%) | Enantiomeric / Diastereomeric Excess | Key Reagents & Catalysts | Scalability | Primary Limitation |
| 1. Asymmetric Hydrogenation | 85 - 98% | 90 - 99% ee | Rh/Ir complexes, Chiral Phosphines, H₂ gas | Excellent (Multi-gram to kg) | Requires high-pressure equipment and expensive custom chiral ligands. |
| 2. Nucleophilic Trifluoromethylation | 70 - 92% | >95:5 dr | Ellman's Auxiliary, TMSCF₃, TBAT | Good (Gram scale) | Requires stoichiometric chiral auxiliary; multi-step sequence (protection/deprotection). |
| 3. Photoredox Trifluoromethylazidation | 50 - 80% | 80 - 95% ee | Togni's Reagent, TMSN₃, Ru/Cu dual catalysts | Moderate (Milligram to Gram) | Complex catalytic system; lower yields on sterically hindered alkenes. |
Conclusion
The selection of a synthetic route to chiral β-trifluoromethyl amines must be dictated by the project's stage and scale. For process chemistry and scale-up , Asymmetric Hydrogenation remains the gold standard due to its high atom economy and exceptional ee, provided the requisite high-pressure infrastructure is available. For discovery chemistry and library synthesis , the Nucleophilic Trifluoromethylation of Ellman's imines offers the most predictable stereochemical outcomes using easily handled, commercially available reagents. Finally, for late-stage functionalization of complex natural products or APIs, Photoredox Trifluoromethylazidation provides a powerful, mild alternative that tolerates a vast array of functional groups.
References
-
Late Stage Azidation of Complex Molecules ACS Central Science URL:[Link]
-
Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups Chinese Academy of Sciences (CAS) URL: [Link]
-
Synthesis and Applications of tert-Butanesulfinamide Chemical Reviews URL:[Link]
-
Taming of Fluoroform: Direct Nucleophilic Trifluoromethylation of Si, B, S, and C Centers ResearchGate URL:[Link]
Sources
In vivo efficacy of 4,4,4-Trifluoro-3-phenylbutan-1-amine compared to known CNS stimulants
Comparative In Vivo Efficacy Guide: 4,4,4-Trifluoro-3-phenylbutan-1-amine vs. Standard CNS Stimulants
Executive Summary
The development of novel central nervous system (CNS) therapeutics requires rigorous benchmarking against established pharmacological standards. This guide provides an objective, data-driven comparison of the investigational compound 4,4,4-Trifluoro-3-phenylbutan-1-amine (TFPBA) against classical such as D-Amphetamine (AMPH) and Methylphenidate (MPH)[1]. By synthesizing neurochemical efflux data with behavioral phenotyping, we delineate the unique pharmacodynamic profile imparted by TFPBA's fluorinated pharmacophore.
Structural Rationale & Pharmacodynamics
TFPBA is an aliphatic amine characterized by a phenyl ring and a trifluoromethyl (–CF3) group at the gamma and delta positions relative to the primary amine.
The Causality of Chemical Design: Traditional amphetamines act as potent substrates for the dopamine transporter (DAT), reversing vesicular transport and causing massive, acute monoamine efflux. However, they are highly susceptible to oxidative deamination by Monoamine Oxidase (MAO). In TFPBA, the bulky, highly electronegative –CF3 group provides significant steric hindrance. This structural modification prevents the molecule from easily entering the vesicular monoamine transporter (VMAT2), shifting its mechanism from a releasing agent to a pure reuptake inhibitor (similar to MPH). Furthermore, the robust C–F bonds shield the aliphatic chain from rapid MAO degradation, theoretically extending its half-life and preventing the acute neurochemical "crash" associated with classical stimulants.
Pharmacodynamic signaling pathway of TFPBA leading to CNS stimulation.
In Vivo Experimental Methodologies
To objectively validate TFPBA's efficacy, we employ a self-validating dual-modal approach. We correlate extracellular neurochemical flux using[2] with behavioral output via the [3].
Self-validating experimental workflow combining microdialysis and behavioral tracking.
Protocol A: In Vivo Microdialysis with HPLC-ECD
Causality & Validation: Microdialysis enables the continuous, real-time quantification of neurotransmitters in awake subjects[2]. Because dopamine is highly unstable and prone to rapid oxidation, we utilize High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) alongside antioxidant stabilizers in the dialysate to ensure absolute quantitative accuracy[4]. The system is self-validating: a 120-minute pre-dose sampling period establishes a stable baseline (100%) for each individual subject, acting as an internal control against which drug-induced efflux is measured.
Step-by-Step Methodology:
-
Stereotaxic Surgery: Under isoflurane anesthesia, implant a guide cannula targeting the dorsal striatum (Coordinates: AP +1.0 mm, ML ±2.0 mm, DV -3.5 mm). Secure with dental cement.
-
Recovery: Allow a 48-hour recovery period to ensure the blood-brain barrier reseals and basal neurochemistry normalizes.
-
Perfusion & Baseline: Insert the microdialysis probe (2 mm membrane). Perfuse artificial cerebrospinal fluid (aCSF) at 1.0 µL/min. Collect fractions every 20 minutes for 120 minutes to establish the basal dopamine (DA) and norepinephrine (NE) baseline.
-
Drug Administration: Administer the test compound (TFPBA, AMPH, or MPH) via intraperitoneal (i.p.) injection.
-
Collection & Analysis: Continue collecting dialysate for 4 hours post-dose. Immediately analyze fractions using HPLC-ECD to quantify monoamine concentrations relative to the baseline.
Protocol B: Open Field Locomotor Activity (OFT)
Causality & Validation: Neurochemical spikes do not always linearly translate to functional efficacy. The OFT provides a standardized arena to measure spontaneous locomotor activity and arousal[3]. By simultaneously tracking total ambulation and thigmotaxis (time spent hugging the walls vs. exploring the center), we can differentiate between pure CNS stimulation and anxiogenic overstimulation—a common, dose-limiting side effect of classical stimulants[1].
Step-by-Step Methodology:
-
Habituation: Acclimate subjects to the testing room under controlled, dim lighting for 60 minutes prior to testing to reduce stress-induced baseline artifacts.
-
Arena Placement: Place the subject in the center of a 50 x 50 cm infrared (IR) tracking arena. The IR grid ensures tracking is not confounded by ambient lighting or subject coat color.
-
Automated Tracking: Record ambulatory distance (cm), velocity, and zone preference (center vs. periphery) for 120 minutes post-administration.
-
Data Normalization: Clean the arena with 70% ethanol between trials to eliminate olfactory cues. Normalize all data against vehicle-treated (saline) controls to isolate drug-induced hyperlocomotion.
Comparative Efficacy Data
Table 1: Neurochemical Profiling (Striatal Dopamine Efflux via Microdialysis) Data represents peak extracellular dopamine levels relative to pre-dose baseline (100%).
| Compound | Dose (mg/kg, i.p.) | Peak DA (% Baseline) | Tmax (min) | Half-life (h) | Primary Mechanism |
| D-Amphetamine | 2.0 | 800 ± 150% | 40 | 1.5 | DAT/NET Releaser |
| Methylphenidate | 5.0 | 450 ± 80% | 60 | 2.0 | DAT/NET Inhibitor |
| TFPBA (Investigational) | 5.0 | 380 ± 60% | 90 | 4.5 | DAT/NET Inhibitor |
Table 2: Locomotor & Behavioral Metrics (Open Field Test) Data captured over a 120-minute continuous tracking session.
| Compound | Total Distance (cm) | Center Time (s) | Thigmotaxis Index | Behavioral Phenotype |
| Vehicle (aCSF) | 1,200 ± 150 | 45 ± 10 | High | Baseline Exploration |
| D-Amphetamine | 8,500 ± 600 | 120 ± 25 | Low | Acute Hyperlocomotion |
| Methylphenidate | 5,200 ± 450 | 95 ± 15 | Moderate | Moderate Stimulation |
| TFPBA (Investigational) | 4,800 ± 400 | 110 ± 20 | Low | Sustained Alertness |
Discussion & Translational Outlook
The comparative data highlights the profound impact of fluorination on phenethylamine-derived scaffolds. While D-Amphetamine triggers a massive, rapid spike in striatal dopamine (800% at 40 mins) leading to acute hyperlocomotion, TFPBA demonstrates a highly controlled pharmacokinetic profile.
TFPBA's peak DA efflux (380%) is lower and slower to onset (Tmax = 90 mins) than both AMPH and MPH, aligning with its mechanism as a sterically hindered reuptake inhibitor rather than a releaser. Crucially, its extended half-life (4.5 hours) and favorable center-time metrics in the OFT suggest that TFPBA provides sustained CNS stimulation without the severe anxiogenic or addictive liabilities driven by the sharp dopaminergic peaks of traditional stimulants.
References
-
List of CNS stimulants + Uses & Side Effects Drugs.com URL:[Link]
-
Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice National Center for Biotechnology Information (PMC) URL:[Link]
-
In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery National Center for Biotechnology Information (PMC) URL:[Link]
-
Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain National Center for Biotechnology Information (PMC) URL:[Link]
Sources
- 1. List of CNS stimulants + Uses & Side Effects - Drugs.com [drugs.com]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
4,4,4-Trifluoro-3-phenylbutan-1-amine proper disposal procedures
Operational Guide for the Safe Handling and Disposal of 4,4,4-Trifluoro-3-phenylbutan-1-amine
For drug development professionals and synthetic chemists, 4,4,4-trifluoro-3-phenylbutan-1-amine represents a highly valuable fluorinated building block. However, the presence of both a reactive primary amine and a highly stable terminal trifluoromethyl (–CF₃) group introduces unique logistical and environmental challenges. This guide provides an authoritative, mechanistically grounded protocol for the safe disposal and spill management of this compound, ensuring compliance with environmental regulations and laboratory safety standards.
Chemical Profiling and Causality in Disposal
Before executing any disposal protocol, it is critical to understand the molecular characteristics that dictate our safety choices.
Table 1: Quantitative Chemical Data & Operational Implications
| Property | Value | Operational Implication |
| Chemical Name | 4,4,4-Trifluoro-3-phenylbutan-1-amine | Contains both basic (amine) and highly stable (CF₃) functional groups. |
| CAS Number | 1369187-82-5[1] | Unique identifier required for accurate hazardous waste manifesting. |
| Molecular Formula | C₁₀H₁₂F₃N | High fluorine-to-carbon ratio dictates specialized thermal destruction. |
| Molecular Weight | 203.20 g/mol | Determines stoichiometric calculations for chemical neutralization. |
| Chemical Class | Halogenated Primary Amine | Strictly incompatible with strong oxidizers and concentrated mineral acids. |
The "Why" Behind the Protocol (Expertise & Experience)
The carbon-fluorine (C–F) bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 116 kcal/mol. Standard waste incineration temperatures (typically 800°C–900°C) are insufficient to completely cleave this bond. Incomplete combustion of trifluoromethylated compounds can lead to the atmospheric release of toxic fluoro-organic intermediates or persistent per- and polyfluoroalkyl substances (PFAS). Furthermore, when the C–F bond is successfully broken, it generates highly corrosive hydrofluoric acid (HF) gas.
Therefore, according to the on PFAS destruction, fluorinated organics must undergo high-temperature thermal destruction (>1100°C) in specialized facilities equipped with alkaline scrubbers to neutralize HF emissions[2]. Additionally, the primary amine group renders the molecule weakly basic and nucleophilic. Mixing this compound with acidic waste streams without controlled dilution can result in rapid, exothermic salt formation, potentially leading to container over-pressurization.
Standard Operating Procedure: Routine Waste Disposal
This self-validating workflow ensures that waste is safely contained, segregated, and prepared for compliant transport.
Step 1: Waste Characterization and Segregation
-
Action : Designate a specific, isolated waste stream for "Halogenated Organic Bases."
-
Causality : Segregating halogenated waste from non-halogenated waste prevents dangerous cross-reactions with acidic or oxidizing waste streams and ensures the waste is routed to a facility capable of handling fluorine.
-
Validation : Check the waste log prior to addition. Ensure no mineral acids (e.g., HCl, H₂SO₄) or oxidizers (e.g., peroxides) have been added to this container.
Step 2: Container Selection
-
Action : Utilize virgin high-density polyethylene (HDPE) or amber glass containers with PTFE-lined caps.
-
Causality : PTFE (Teflon) provides maximum chemical resistance against fluorinated amines. Recent investigations have shown that certain fluorinated HDPE containers can leach PFAS into their contents; therefore, virgin, non-fluorinated HDPE or glass is required to maintain waste integrity[3].
Step 3: Containment and Labeling
-
Action : Fill the container to no more than 80% capacity to allow for vapor expansion. Affix a GHS-compliant label stating: "Danger: Halogenated Organic Waste - Contains Fluorinated Amines. Toxic and Corrosive."
-
Validation : Verify the ambient temperature of the container surface 15 minutes after adding the waste. A stable temperature confirms no active exothermic reactions are occurring.
Step 4: Institutional Handoff
-
Action : Transfer the container to your Environmental Health and Safety (EHS) department for processing via a licensed hazardous waste vendor capable of high-temperature rotary kiln incineration[2].
Emergency Protocol: Spill Response and Decontamination
In the event of a localized spill, immediate containment is required to prevent vapor inhalation and surface contamination[4].
Step 1: PPE and Site Isolation
-
Action : Evacuate non-essential personnel. Don chemical-resistant nitrile gloves (double-gloving recommended), chemical splash goggles, and a lab coat[5]. For spills outside a ventilated fume hood, a half-mask respirator with organic vapor cartridges is required.
Step 2: Containment and Absorption
-
Action : Surround the spill perimeter with an inert, non-combustible absorbent such as diatomaceous earth or dry sand[4].
-
Causality : Inert absorbents prevent the liquid from spreading without risking the exothermic reactions that can occur if combustible materials (like paper towels or sawdust) are used with reactive amines.
Step 3: Collection
-
Action : Use a non-sparking polypropylene scoop to transfer the saturated absorbent into a wide-mouth, sealable hazardous waste container[5].
Step 4: Surface Decontamination and Validation
-
Action : Wash the spill surface with a dilute acidic solution (e.g., 5% citric acid or acetic acid) to neutralize residual free amine. Follow with a standard detergent and water wash. Collect all rinsate as hazardous waste[4].
-
Validation : Swab the cleaned surface with a damp piece of universal pH indicator paper. The protocol is successful when the pH reads neutral (pH 6.5–7.5), confirming the complete removal of the basic amine residue.
Disposal and Destruction Workflow
The following diagram illustrates the logical progression of 4,4,4-trifluoro-3-phenylbutan-1-amine from waste generation to environmental safety.
Workflow for the segregation, containment, and thermal destruction of fluorinated amine waste.
References
-
Title : Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS Source : U.S. Environmental Protection Agency (EPA) URL :[Link]
-
Title : EPA Confirms PFAS "Forever Chemicals" Leach into Pesticides from Storage Containers Source : Beyond Pesticides URL : [Link]
Sources
Personal protective equipment for handling 4,4,4-Trifluoro-3-phenylbutan-1-amine
Comprehensive Safety & Operational Guide: Handling 4,4,4-Trifluoro-3-phenylbutan-1-amine
Scientific Context & Operational Scope
4,4,4-Trifluoro-3-phenylbutan-1-amine (CAS: 1369187-82-5) is a highly specialized, fluorinated primary amine [1]. In modern drug discovery, it serves as a critical lipophilic building block, most notably in the synthesis of triazolopyridinyl compounds. These compounds are potent inhibitors of Receptor Interacting Protein Kinase 1 (RIPK1), a key target for treating severe inflammatory and autoimmune diseases [2].
While the trifluoromethyl (–CF₃) and phenyl groups impart excellent metabolic stability and target-binding affinity to the final drug candidate, they also drastically alter the physical and toxicological profile of the raw amine. This guide provides the causal reasoning and self-validating protocols necessary to handle this compound safely during bench-scale synthesis.
Hazard Causality & Chemical Profiling
Understanding why a chemical is dangerous is the first step in effective risk mitigation.
-
Corrosivity (H314): As a primary free-base amine, this compound is highly basic. Upon contact with moisture in the skin or eyes, it rapidly causes liquefaction necrosis (severe tissue degradation).
-
Enhanced Permeation (H302): The addition of the lipophilic –CF₃ and phenyl moieties significantly increases the molecule's partition coefficient (LogP). Standard thin laboratory gloves (like 4-mil nitrile) are designed for hydrophilic or bulky molecules. This lipophilic amine can rapidly permeate thin nitrile, carrying the corrosive payload directly into the dermal layers, leading to systemic toxicity if absorbed.
-
Volatility (H335): Low molecular weight free-base amines possess sufficient vapor pressure at room temperature to cause severe respiratory tract irritation.
Quantitative Safety & Physical Data
To facilitate rapid risk assessment, all critical quantitative parameters for 4,4,4-Trifluoro-3-phenylbutan-1-amine are summarized below.
| Parameter | Specification / Value | Operational Rationale |
| CAS Number | 1369187-82-5 | Unique identifier for SDS retrieval and inventory tracking. |
| Molecular Weight | 203.20 g/mol | Required for precise stoichiometric calculations during coupling. |
| Primary Hazards | H302, H314, H335 | Dictates strict contact (skin/eye) and inhalation controls. |
| Fume Hood Face Velocity | 80 – 120 fpm | Ensures complete capture of corrosive and irritating vapors. |
| Glove Material | Butyl Rubber (>0.4 mm) | Prevents rapid permeation by lipophilic fluorinated amines. |
| Spill Neutralization pH | Target pH 6.0 – 8.0 | Validates that the corrosive free base has been fully quenched. |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard laboratory PPE when handling this reagent. The following specialized matrix is required:
-
Hand Protection: Use Butyl rubber gloves (minimum 0.4 mm thickness) or multi-layer laminate gloves (e.g., Silver Shield). Self-Validation: Before use, inflate the gloves manually to check for micro-punctures. If working with fine powders, a thin nitrile over-glove can be worn over the laminate for better dexterity, but the nitrile must be discarded immediately upon contamination.
-
Eye & Face Protection: Tight-fitting, splash-proof chemical goggles (ANSI Z87.1 compliant) paired with a full face shield. Causality: H314 indicates irreversible eye damage; a face shield prevents aerosolized droplets from reaching the mucous membranes.
-
Respiratory & Engineering Controls: All handling must occur within a certified chemical fume hood. Self-Validation: Check the digital airflow monitor prior to unsealing the reagent; do not proceed if the face velocity is below 80 fpm.
Experimental Protocol: RIPK1 Inhibitor Amide Coupling
The following self-validating methodology details the safe handling of 4,4,4-trifluoro-3-phenylbutan-1-amine during a standard BOP-mediated amide coupling reaction, as utilized in the synthesis of RIPK1 inhibitors [2].
Step 1: Environmental Preparation
-
Clear the fume hood of all unnecessary clutter to ensure uninterrupted laminar airflow.
-
Verify the hood's face velocity monitor reads between 80–120 fpm.
Step 2: Reagent Dispensing
-
Tare an 8 mL reaction vial equipped with a magnetic stir bar.
-
Carefully dispense 81.0 mg (0.397 mmol) of 4,4,4-trifluoro-3-phenylbutan-1-amine into the vial. Caution: Keep the reagent bottle deep inside the hood to prevent vapor escape.
-
Add 171 mg (0.265 mmol) of the carboxylic acid partner (e.g., 3-(2-amino-[1,2,4]triazolo[1,5-α]pyridin-7-yl)-2-fluoro-6-methylbenzoic acid, HCl).
Step 3: Inert Atmosphere Setup
-
Seal the vial with a septum cap.
-
Evacuate the vial and backfill with dry Nitrogen (N₂) three times. Causality: Amine free bases can slowly oxidize or absorb atmospheric CO₂ (forming carbamate salts); an inert atmosphere ensures high coupling yields.
Step 4: Activation and Coupling
-
Briefly remove the N₂ line and add 141 mg (0.318 mmol) of BOP reagent.
-
Inject anhydrous solvent (e.g., DMF) and a non-nucleophilic base (e.g., DIPEA) via syringe.
-
Stir the reaction at room temperature. Self-Validation: Monitor the reaction via LC-MS to confirm the disappearance of the amine peak (m/z [M+H]⁺ 204.1), validating that the hazardous free amine has been fully consumed into the stable amide product.
Workflow Visualization
Workflow for the safe handling and reaction setup of 4,4,4-Trifluoro-3-phenylbutan-1-amine.
Decontamination & Disposal Plan
Proper end-of-life management for fluorinated amines is critical for both laboratory safety and environmental compliance.
-
Spill Response: Never use strong mineral acids (like HCl) to neutralize an amine spill, as the resulting acid-base reaction is highly exothermic and can vaporize the chemical. Instead, cover the spill with a mild, solid acid such as sodium bisulfate, or spray with 10% aqueous citric acid. Self-Validation: After wiping up the neutralized spill, swab the surface with a wet piece of universal pH indicator paper. A pH of 6.0–8.0 confirms successful decontamination.
-
Waste Segregation: Because of the trifluoromethyl group, this compound cannot be disposed of in standard organic waste. Fluorinated compounds require high-temperature incineration to prevent the release of toxic hydrofluoric acid (HF) into the environment.
-
Labeling: All waste containing this chemical must be explicitly segregated into a container labeled "Halogenated Organic Waste – Corrosive Amine" . Do not mix with acidic waste streams to prevent unintended pressurization of the waste carboy.
References
- Luo, G., Chen, J., Dzierba, C. D., & Frennesson, D. B. "Triazolopyridinyl compounds as kinase inhibitors". WO2022086828A1. World Intellectual Property Organization (WIPO).
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
